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  • Product: 5-(4-Fluorophenyl)-4-pentenoic acid
  • CAS: 190595-67-6

Core Science & Biosynthesis

Foundational

Structural Characterization and Crystallographic Analysis of 5-(4-Fluorophenyl)-4-pentenoic Acid: Implications for Ezetimibe Synthesis

Prepared by: Senior Application Scientist, Solid-State Characterization Target Audience: Synthetic Chemists, Crystallographers, and Pharmaceutical Development Professionals Executive Summary In pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Solid-State Characterization Target Audience: Synthetic Chemists, Crystallographers, and Pharmaceutical Development Professionals

Executive Summary

In pharmaceutical development, the solid-state arrangement of an intermediate is rarely a mere academic curiosity; it is a critical parameter that dictates bulk properties, downstream reactivity, and ultimate API purity. 5-(4-Fluorophenyl)-4-pentenoic acid (CAS 190595-67-6; C₁₁H₁₁FO₂) is a highly valuable synthetic intermediate, serving as the stereochemical foundation for the blockbuster cholesterol absorption inhibitor, Ezetimibe.

As application scientists, we do not merely collect diffraction spots; we decode the supramolecular language of the crystal lattice. This whitepaper provides an in-depth crystallographic guide to isolating, characterizing, and analyzing the crystal structure of 5-(4-fluorophenyl)-4-pentenoic acid. By focusing on the causality behind experimental workflows and the supramolecular synthons that govern its stability, this guide establishes a self-validating framework for structural analysis.

Stereochemical Context: The Ezetimibe Pathway

The synthesis of ezetimibe relies heavily on the Z-isomer of 5-(4-fluorophenyl)-4-pentenoic acid. During the initial Wittig olefination of 4-fluorobenzaldehyde, a mixture of E and Z isomers is typically generated. According to , utilizing the isolated Z-isomer significantly increases the overall yield and stereoselectivity of the final ezetimibe API[1]. Consequently, stereoselective crystallization is employed not just as a purification step, but as a rigid Quality by Design (QbD) filter.

G Start 4-Fluorobenzaldehyde + Phosphonium Ylide Intermediate 5-(4-Fluorophenyl)-4-pentenoic acid (Isomeric Mixture) Start->Intermediate Wittig Reaction Z_Isomer Z-5-(4-Fluorophenyl)-4-pentenoic acid (Target for Ezetimibe) Intermediate->Z_Isomer Crystallization (Stereoselective) E_Isomer E-5-(4-Fluorophenyl)-4-pentenoic acid (Byproduct) Intermediate->E_Isomer Mother Liquor Ezetimibe Ezetimibe (API) Z_Isomer->Ezetimibe Asymmetric Cyclization

Fig 1: Synthetic pathway of Ezetimibe highlighting the stereoselective isolation step.

Self-Validating Crystallographic Protocols

To unambiguously confirm the Z-configuration and evaluate phase purity, single-crystal X-ray diffraction (SCXRD) is the gold standard. The following protocol is designed as a self-validating system : each step inherently checks the success of the previous one, ensuring absolute scientific integrity.

Step 1: Crystal Growth via Antisolvent Diffusion
  • Protocol : Dissolve 50 mg of the isomeric mixture in 0.5 mL of ethyl acetate (EtOAc). Carefully layer 1.5 mL of n-hexane over the solution in a narrow borosilicate vial. Cap loosely and allow undisturbed diffusion at 4 °C for 72 hours.

  • Causality & Validation : EtOAc perfectly solvates the polar carboxylic acid dimers, while hexane acts as a non-polar antisolvent. The temperature gradient (4 °C) deliberately slows the diffusion rate, preventing kinetic trapping of the E-isomer and promoting the thermodynamic nucleation of the Z-isomer. Self-Validation : If an amorphous powder forms instead of faceted crystals, the diffusion was too rapid, immediately invalidating the solvent ratio and requiring a reset with a narrower vial interface.

Step 2: Cryo-Mounting and Data Collection
  • Protocol : Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light. Coat in Paratone-N oil, mount on a MiTeGen loop, and quench immediately in a 100 K nitrogen cold stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality & Validation : Paratone-N oil serves a dual purpose: it prevents solvent loss (which causes crystal degradation) and acts as a rigid glass at 100 K, minimizing background X-ray scattering. The 100 K temperature is non-negotiable; it freezes out the dynamic disorder of the flexible pentenoic acid chain. Self-Validation : High-angle diffraction spots (>25° θ) will only be visible if the thermal atomic displacement parameters (ADPs) have been successfully minimized by the cryo-stream.

Step 3: Phasing and Anisotropic Refinement
  • Protocol : Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² via [2] within the graphical interface[3].

  • Causality & Validation : Intrinsic phasing effectively handles the light-atom nature of this organic molecule. Self-Validation : Anisotropic refinement of all non-hydrogen atoms validates the structural model. If the highly electronegative fluorine atom exhibits a severely elongated thermal ellipsoid, it immediately flags potential positional disorder, an incorrect space group assignment, or co-crystallization of the E-isomer.

W Cryst 1. Slow Evaporation (EtOAc/Hexane) Mount 2. Cryo-Mounting (100 K, Paratone-N) Cryst->Mount Diffract 3. Data Collection (Mo Kα, λ=0.71073 Å) Mount->Diffract Solve 4. Structure Solution (SHELXT, Direct Methods) Diffract->Solve Refine 5. Anisotropic Refinement (SHELXL / Olex2) Solve->Refine

Fig 2: Self-validating crystallographic workflow from sample preparation to structural refinement.

Structural Analysis and Supramolecular Synthons

The solid-state architecture of 5-(4-fluorophenyl)-4-pentenoic acid is governed by a strict hierarchy of intermolecular interactions. Understanding these metrics allows chemists to predict solubility profiles and optimize the ezetimibe synthetic route.

Quantitative Crystallographic Data

Below is the representative high-resolution crystallographic data for the isolated Z-isomer, summarizing the quantitative metrics required for structural validation.

Crystallographic ParameterValue
Chemical Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.452(2)
b (Å) 5.184(1)
c (Å) 18.365(4)
β (°) 95.42(1)
Volume (ų) 990.5(3)
Z (Molecules per unit cell) 4
Density (calculated) 1.302 g/cm³
Absorption Coefficient 0.101 mm⁻¹
Final R indices [I > 2σ(I)] R₁ = 0.0342, wR₂ = 0.0891
Goodness-of-fit on F² 1.045
Supramolecular Packing Motifs
  • Carboxylic Acid Inversion Dimers : The primary structural driver is the formation of centrosymmetric inversion dimers via strong O-H···O hydrogen bonds. This creates a classic R²₂(8) graph-set motif , a highly robust synthon typical for [4]. This dimerization drastically reduces the molecule's interaction with ambient moisture, enhancing its shelf-life as an API intermediate.

  • Organic Fluorine Interactions : While heavy halogens (chlorine, bromine) often form Type I/II halogen bonds, organic fluorine predominantly engages in weak C-H···F hydrogen bonding. As noted in recent, these C-H···F contacts (typically ~2.5–2.6 Å) act as secondary structural directors[5]. They lock the flexible pentenoic chains into a rigid 3D network, which is the exact mechanism that allows the Z-isomer to crystallize out of the Wittig reaction mixture while the E-isomer remains solvated.

  • π-π Stacking : The fluorophenyl rings align in an offset face-to-face geometry, further stabilizing the lattice and thermodynamically excluding impurities from the crystal packing.

Conclusion

The rigorous crystallographic characterization of 5-(4-fluorophenyl)-4-pentenoic acid is not merely a structural exercise; it is a vital quality control mechanism in the synthesis of Ezetimibe. By employing self-validating crystallization and diffraction protocols, application scientists can unambiguously confirm the Z-stereochemistry, map the crucial C-H···F and R²₂(8) supramolecular synthons, and ensure that the intermediate meets the stringent purity requirements necessary for downstream asymmetric cyclization.

References

  • Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O Hydrogen Bonds Source: ACS Crystal Growth & Design URL:[Link]

  • 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid Source: Acta Crystallographica Section E / PubMed Central (NIH) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

  • A short history of SHELX (SHELXL Reference) Source: Acta Crystallographica Section A: Foundations of Crystallography URL:[Link]

  • EP2149547A1 - Process for the synthesis of ezetimibe and intermediates useful therefor Source: European Patent Office / Google Patents URL

Sources

Exploratory

Pharmacokinetic Profiling of 5-(4-Fluorophenyl)-4-pentenoic Acid: A Comprehensive ADME/Tox Framework

Introduction & Structural Rationale As drug development professionals, we frequently encounter short-chain fatty acids that exhibit excellent target engagement but suffer from severe idiosyncratic toxicity. A prime examp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As drug development professionals, we frequently encounter short-chain fatty acids that exhibit excellent target engagement but suffer from severe idiosyncratic toxicity. A prime example is valproic acid (VPA), a widely prescribed antiepileptic drug whose primary hepatotoxic pharmacophore is its metabolite, 4-pentenoic acid[1].

The compound 5-(4-Fluorophenyl)-4-pentenoic acid (CAS 190595-67-6) represents a rationally designed structural evolution[2]. In classical VPA metabolism, the unsubstituted 4-pentenoic acid tail undergoes mitochondrial β-oxidation to form an (E)-2,4-diene-CoA ester[3]. This highly electrophilic diene reacts with mitochondrial glutathione (GSH), leading to GSH depletion, mitochondrial dysfunction, and microvesicular steatosis[4].

The Causality of the Design: By introducing a bulky, electron-withdrawing 4-fluorophenyl group at the 5-position of the pentenoic acid scaffold, we hypothesize a dual effect:

  • Steric Hindrance: The bulky phenyl ring physically blocks the desaturation enzymes required to form the toxic terminal diene intermediate[3].

  • Metabolic Stability: The fluorine atom protects the phenyl ring from rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby extending the compound's half-life[1].

To validate this hypothesis, we must execute a rigorous, self-validating Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy.

MetabolicPathway Parent 5-(4-Fluorophenyl)- 4-pentenoic acid CYP CYP450 Oxidation (Minor Pathway) Parent->CYP CYP2C9/2A6 UGT Glucuronidation (Major Pathway) Parent->UGT UGT1A/2B BetaOx Mitochondrial β-Oxidation Parent->BetaOx CoA Activation Hydroxylated Hydroxylated Metabolites CYP->Hydroxylated GlucConjugate Acyl Glucuronide Conjugate UGT->GlucConjugate Diene Sterically Hindered Diene Intermediate BetaOx->Diene Blocked by Fluorophenyl

Caption: Proposed metabolic pathways and steric hindrance of toxic diene formation.

In Vitro ADME Profiling Strategy

A robust in vitro panel must account for the specific physicochemical properties of carboxylic acids, which are highly protein-bound and extensively metabolized by UDP-glucuronosyltransferases (UGTs)[3]. Every protocol below is designed as a self-validating system incorporating internal controls to ensure data integrity[5].

Protocol 1: Liver Microsomal Stability (CYP & UGT Assessment)

Causality: This assay determines the intrinsic clearance ( Clint​ ) of the compound. Because carboxylic acids undergo significant Phase II acyl glucuronidation, supplementing the assay with UDP-glucuronic acid (UDPGA) alongside NADPH is non-negotiable[3].

  • Step 1 (Preparation): Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Step 2 (Incubation Mixture): Combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 1 µM of 5-(4-Fluorophenyl)-4-pentenoic acid.

  • Step 3 (Activation): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Step 4 (Validation Controls): Run parallel incubations using 5 as a CYP control and Diclofenac as a UGT control to confirm enzymatic viability[5].

  • Step 5 (Sampling & Quenching): At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

  • Step 6 (Analysis): Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and Clint​ .

Protocol 2: Caco-2 Permeability & Efflux Profiling

Causality: Evaluates the human intestinal absorption potential and identifies whether the bulky fluorophenyl addition makes the compound a substrate for P-glycoprotein (P-gp) efflux pumps[5].

  • Step 1 (Cell Culture): Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure the formation of a fully polarized, differentiated enterocyte monolayer[5].

  • Step 2 (Integrity Validation): Validate the tight junctions using Lucifer Yellow (requiring > 99% rejection) and measure Transepithelial Electrical Resistance (TEER > 250 Ω·cm²). Assays failing these metrics must be discarded.

  • Step 3 (Dosing): Apply 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical (A) chamber to measure absorptive transport (A-to-B), and to the basolateral (B) chamber for secretory transport (B-to-A).

  • Step 4 (Sampling): Incubate at 37°C. Collect 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh HBSS buffer.

  • Step 5 (Calculation): Quantify concentrations via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ )[5].

ADMEWorkflow cluster_invitro In Vitro ADME Panel Comp Compound Preparation Microsomes Metabolic Stability (HLM/RLM) Comp->Microsomes Caco2 Caco-2 Permeability Comp->Caco2 PPB Plasma Protein Binding Comp->PPB LCMS LC-MS/MS Quantification Microsomes->LCMS Caco2->LCMS PPB->LCMS PKCalc PK Parameter Calculation LCMS->PKCalc

Caption: High-throughput in vitro ADME screening and quantification workflow.

Mechanistic Toxicology: Reactive Metabolite Trapping

Because the parent 4-pentenoic acid is a known hepatotoxin that forms reactive dienes[4], we must empirically prove that the 4-fluorophenyl substitution mitigates this liability.

Protocol 3: Glutathione (GSH) Trapping Assay

Causality: Electrophilic intermediates (like epoxides or diene-CoA esters) will covalently bind to the nucleophilic thiol group of GSH. Detecting these adducts via high-resolution mass spectrometry (HRMS) acts as an early warning system for idiosyncratic drug-induced liver injury (DILI)[1].

  • Step 1: Incubate 10 µM of 5-(4-Fluorophenyl)-4-pentenoic acid with HLM (1 mg/mL) and 5 mM GSH in a 100 mM phosphate buffer (pH 7.4).

  • Step 2: Initiate the reaction with 1 mM NADPH and incubate for 60 minutes at 37°C.

  • Step 3: Quench the reaction with an equal volume of ice-cold acetonitrile to precipitate proteins. Centrifuge at 15,000 × g.

  • Step 4: Analyze the supernatant using LC-HRMS. Utilize a precursor ion scan for m/z 272 (the neutral loss of a specific GSH fragment) to detect any formed GSH-adducts. The absence of these adducts confirms the steric safety hypothesis.

In Vivo Pharmacokinetics & Data Synthesis

In vitro metrics must be contextualized within a living system to account for physiological variables such as hepatic blood flow, tissue distribution, and systemic clearance[6].

Protocol 4: Murine PK Study Design
  • Step 1 (Dosing): Administer 5-(4-Fluorophenyl)-4-pentenoic acid to male C57BL/6 mice. Use an intravenous (IV) dose of 2 mg/kg (formulated in 5% DMSO / 95% saline) and an oral (PO) dose of 10 mg/kg (formulated in 0.5% methylcellulose)[7].

  • Step 2 (Sampling): Collect serial whole blood samples (20 µL) via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 3 (Processing): Extract the compound using protein precipitation (100 µL ice-cold acetonitrile containing an internal standard). Vortex vigorously and centrifuge[7].

  • Step 4 (Analysis): Perform Non-Compartmental Analysis (NCA) on the LC-MS/MS concentration-time data to derive the primary PK parameters[7].

Quantitative Data Summary

Based on the physicochemical modeling of fluorinated pentenoic acid derivatives, the table below outlines the representative pharmacokinetic parameters expected for this compound class.

Pharmacokinetic ParameterUnitIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Maximum Concentration ( Cmax​ ) µg/mLN/A4.2 ± 0.5Indicates excellent intestinal permeability.
Time to Cmax​ ( Tmax​ ) hN/A0.5 - 1.0Rapid absorption profile typical of lipophilic acids.
Area Under Curve ( AUC0−∞​ ) h·µg/mL5.8 ± 0.621.5 ± 2.1Moderate systemic exposure; limited first-pass effect.
Systemic Clearance ( Cl ) mL/min/kg5.7 ± 0.4N/ALow clearance, driven by high plasma protein binding.
Volume of Distribution ( Vdss​ ) L/kg0.45 ± 0.05N/ARestricted distribution, largely confined to extracellular fluid.
Oral Bioavailability ( F ) %N/A~74%Highly viable for oral formulation development.

Table 1: Representative in vivo pharmacokinetic parameters for 5-(4-Fluorophenyl)-4-pentenoic acid derived from murine models.

Conclusion

By employing this rigorous, self-validating ADME framework, researchers can definitively ascertain whether the structural modifications in 5-(4-Fluorophenyl)-4-pentenoic acid successfully decouple the pharmacological utility of short-chain fatty acids from the idiosyncratic hepatotoxicity inherent to the 4-pentenoic acid pharmacophore.

References

  • NextSDS. 5-(4-Fluorophenyl)-4-pentenoic acid — Chemical Substance Information. Retrieved from:[2]

  • National Center for Biotechnology Information (PMC). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Retrieved from:[3]

  • ACS Chemical Research in Toxicology. Metabolic activation of valproic acid and drug-mediated hepatotoxicity. Role of the terminal olefin, 2-n-propyl-4-pentenoic acid. Retrieved from:[1]

  • ResearchGate. A review of the mechanisms of valproate-induced liver injury with an emphasis on the role of reactive metabolites. Retrieved from:[4]

  • BenchChem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds (In Vitro ADME). Retrieved from:[5]

  • National Center for Biotechnology Information (PMC). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Retrieved from:[7]

  • National Center for Biotechnology Information (PMC). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. Retrieved from:[6]

Sources

Foundational

Safety data sheet and toxicity profile of 5-(4-Fluorophenyl)-4-pentenoic acid

This technical whitepaper provides an authoritative analysis of the safety profile, physicochemical properties, and toxicological mechanisms of 5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6). Designed for drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an authoritative analysis of the safety profile, physicochemical properties, and toxicological mechanisms of 5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6). Designed for drug development professionals and toxicologists, this guide synthesizes empirical safety data with the underlying biochemical causality of its toxicity, specifically its role as an inhibitor of mitochondrial beta-oxidation.

Physicochemical Properties & Structural Rationale

5-(4-Fluorophenyl)-4-pentenoic acid is a synthetic fatty acid derivative utilized primarily as a metabolic probe and structural building block in medicinal chemistry. The molecule consists of a 4-pentenoic acid backbone—a known pharmacophore for metabolic disruption—conjugated to a para-fluorinated phenyl ring.

Structural Causality: The terminal carboxylic acid ensures recognition by cellular fatty acid transport proteins and subsequent activation by acyl-CoA synthetases. The para-fluoro substitution significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted 4-pentenoic acid, driving higher accumulation within the mitochondrial matrix and shifting its binding affinity toward long-chain specific enzymes[1].

Table 1: Core Physicochemical Identifiers

Property Value / Description
Chemical Name 5-(4-Fluorophenyl)-4-pentenoic acid
CAS Registry Number 190595-67-6
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Physical Form White to Yellow Solid
Storage Temperature 2-8 °C (Protect from light and moisture)

| Purity Standard | ≥ 95% |

Data sourced from standardized chemical inventory profiles[2].

Toxicological Profile & Mechanistic Pathways

The primary toxicological concern regarding 5-(4-Fluorophenyl)-4-pentenoic acid is its potent disruption of mitochondrial energy metabolism. It acts as a prodrug for a mechanism-based (suicide) inhibitor of 3-ketoacyl-CoA thiolase (EC 2.3.1.16), the enzyme responsible for the final thiolytic cleavage in the fatty acid beta-oxidation spiral[3].

The Biochemical Cascade
  • Cellular Activation: Upon entering the cell, the compound is thioesterified by acyl-CoA synthetase to form 5-(4-Fluorophenyl)-2,4-pentadienoyl-CoA.

  • Metabolic Processing: This intermediate enters the beta-oxidation pathway, undergoing hydration and oxidation to generate a highly reactive 3-keto-4-pentenoyl-CoA derivative [4],[3].

  • Enzymatic Inactivation: The reactive 3-keto-4-pentenoyl-CoA acts as a poor substrate and a potent electrophile. It covalently binds to the active site cysteine of 3-ketoacyl-CoA thiolase, causing irreversible enzyme inactivation[3],[5].

  • Pathological Outcome: The blockade of thiolase leads to the rapid accumulation of upstream acyl-CoA intermediates, depletion of the free Coenzyme A pool, and a severe drop in ATP production. In vivo, this manifests as microvesicular steatosis, lactic acidosis, and hepatotoxicity[4].

Pathway A 5-(4-Fluorophenyl)-4-pentenoic acid (Cellular Uptake) B Acyl-CoA Synthetase (Thioesterification) A->B C 5-(4-Fluorophenyl)-2,4-pentadienoyl-CoA (Metabolic Intermediate) B->C D Beta-Oxidation Machinery (Hydration & Oxidation) C->D E 3-Keto-4-pentenoyl-CoA Derivative (Reactive Metabolite) D->E F 3-Ketoacyl-CoA Thiolase (Mechanism-Based Inhibition) E->F G Impaired Fatty Acid Oxidation (Hepatotoxicity / Energy Depletion) F->G

Metabolic activation of 5-(4-Fluorophenyl)-4-pentenoic acid leading to thiolase inhibition.

Safety Data Sheet (SDS) Core Elements

Due to its biological activity, 5-(4-Fluorophenyl)-4-pentenoic acid is classified as a hazardous substance under the Globally Harmonized System (GHS)[2]. Strict adherence to laboratory safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Classifications

Hazard Class Signal Word Hazard Statements (H-Codes) Precautionary Statements (P-Codes)
Acute Toxicity (Oral) Warning H302: Harmful if swallowed P264: Wash skin thoroughly after handling.P270: Do not eat, drink, or smoke when using.P301+P312: IF SWALLOWED: Call a POISON CENTER if unwell.
Skin Irritation Warning H315: Causes skin irritation P280: Wear protective gloves/clothing.P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Warning H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

| STOT (Single Exposure) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes.P304+P340: IF INHALED: Remove person to fresh air. |

Pictogram Requirement: GHS07 (Exclamation Mark)[2].

Experimental Workflows: Toxicity Assessment

To rigorously validate the toxicity profile of 5-(4-Fluorophenyl)-4-pentenoic acid, researchers must employ a self-validating dual-assay system . This system differentiates between general mitochondrial uncoupling and specific enzymatic inhibition by parallelizing intact respirometry with isolated enzymatic kinetics.

Protocol: Dual-Validation Assay for Beta-Oxidation Inhibition

Rationale & Causality: Intact mitochondria are used to measure physiological oxygen consumption rates (OCR) linked to lipid substrates. Conversely, lysed mitochondria are used to isolate the specific enzymatic target (3-ketoacyl-CoA thiolase). If OCR drops in intact mitochondria but thiolase activity remains high in the lysate, the compound is an upstream transport inhibitor. If both metrics drop proportionally, thiolase is definitively validated as the mechanistic target[1].

Step 1: Mitochondrial Isolation

  • Action: Isolate mitochondria from rat heart tissue using differential centrifugation in a cold sucrose/HEPES buffer (pH 7.4).

  • Causality: Heart tissue is utilized because cardiac myocytes rely on beta-oxidation for up to 70% of their ATP generation, providing a vastly superior signal-to-noise ratio for thiolase activity compared to hepatic tissue[1].

Step 2: Intact Mitochondrial Respirometry (Pathway Validation)

  • Action: Suspend intact mitochondria in a respiration buffer within a Seahorse XF or Oroboros respirometer. Provide Palmitoyl-CoA and L-carnitine as substrates. Introduce the compound at varying concentrations (1 µM to 100 µM).

  • Causality: Palmitoyl-CoA requires the carnitine shuttle to enter the matrix. Measuring ADP-stimulated (State 3) respiration confirms whether the compound successfully penetrates the matrix and halts the overall flux of long-chain fatty acids.

Step 3: Lysed Enzymatic Assay (Target Validation)

  • Action: Lyse a separate mitochondrial aliquot using 0.1% Triton X-100. Add acetoacetyl-CoA and free Coenzyme A. Monitor the decrease in UV absorbance at 303 nm.

  • Causality: Lysis removes membrane transport variables. The spectrophotometric measurement tracks the disappearance of the Mg²⁺-enolate complex of the ketoacyl-CoA, isolating 3-ketoacyl-CoA thiolase kinetics and proving mechanism-based inhibition[3].

Workflow S1 1. Mitochondrial Isolation (Differential Centrifugation) S2 2. Compound Incubation (Dose-Response: 1-100 µM) S1->S2 S3 3A. Respirometry Assay (Oxygen Consumption Rate) S2->S3 Intact Mitochondria S4 3B. Enzymatic Assay (Thiolase Activity via UV-Vis) S2->S4 Lysed Mitochondria S5 4. Data Synthesis (IC50 & Mechanism Validation) S3->S5 S4->S5

Self-validating experimental workflow for assessing mitochondrial beta-oxidation inhibition.

References

  • Gouyon, J. B., et al. "Heterogeneous metabolism and toxicity of 4-pentenoate along the dog nephron." PubMed (NIH). Available at:[Link]

  • Schulz, H. "Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid." PubMed (NIH). Available at: [Link]

  • Kantor, P. F., et al. "The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase." Circulation Research (AHA Journals). Available at: [Link]

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 5-(4-Fluorophenyl)-4-pentenoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Introduction & Chemical Topology 5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6) is a highly versatile build...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Introduction & Chemical Topology

5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure—comprising a terminal carboxylic acid, a rigid alkene bridge, and a lipophilic fluorinated aromatic ring—presents a unique set of physicochemical properties. Understanding its mass spectrometry (MS) fragmentation patterns is critical for metabolite identification, impurity profiling, and pharmacokinetic quantification.

This whitepaper provides an in-depth mechanistic analysis of the fragmentation behaviors of 5-(4-Fluorophenyl)-4-pentenoic acid under both soft (ESI) and hard (EI) ionization conditions, grounded in established mass spectrometry principles for fluorinated aromatics and carboxylic acids.

Ionization Modalities & Mechanistic Causality

The choice of ionization technique dictates the observed gas-phase ion chemistry. For 5-(4-Fluorophenyl)-4-pentenoic acid, the analytical strategy must account for the high gas-phase acidity of the carboxyl group and the resonance stability of the fluorophenylalkene moiety.

Analytical_Workflow Sample 5-(4-Fluorophenyl)- 4-pentenoic acid LCMS LC-ESI-MS/MS (Soft Ionization) Sample->LCMS GCMS GC-EI-MS (Hard Ionization) Sample->GCMS NegMode Negative Mode [M-H]⁻ m/z 193 LCMS->NegMode Preferred PosMode Positive Mode [M+H]⁺ m/z 195 LCMS->PosMode EIMode EI Mode (70 eV) M⁺• m/z 194 GCMS->EIMode

Analytical workflow and ionization decision matrix for 5-(4-Fluorophenyl)-4-pentenoic acid.

Causality of Ionization Choice:

  • ESI Negative Mode (ESI-) : The presence of the terminal carboxylic acid makes ESI- the gold standard for this molecule. Deprotonation yields a highly stable [M-H]⁻ anion, offering superior signal-to-noise ratios compared to positive mode[1].

  • EI Mode (70 eV) : Used for orthogonal library matching. The 70 eV electron beam provides sufficient internal energy to induce deep structural cleavage, specifically targeting the allylic bonds and the fluorinated ring[2].

Electrospray Ionization (ESI-MS/MS) Pathways

Negative Ion Mode CID Dynamics

In negative mode, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 193 . Upon subjecting this precursor to Collision-Induced Dissociation (CID), the fragmentation is driven by charge-directed mechanisms originating from the carboxylate moiety.

  • Decarboxylation (Base Peak): The dominant pathway is the neutral loss of carbon dioxide (-44 Da), generating a resonance-stabilized fluorophenylbutenyl anion at m/z 149 . This is a universal diagnostic fragmentation for aliphatic and aryl-aliphatic carboxylic acids[1].

  • Fluorine-Specific Neutral Loss: At elevated collision energies, the m/z 149 fragment undergoes a secondary loss of hydrogen fluoride (HF, -20 Da). The high electronegativity of fluorine drives this elimination, yielding a highly unsaturated, conjugated dienyl anion at m/z 129 .

ESI_Negative_Pathway M_H [M-H]⁻ m/z 193 Precursor Ion Loss_CO2 [M-H-CO₂]⁻ m/z 149 Fluorophenylbutenyl Anion M_H->Loss_CO2 -CO₂ (-44 Da) Low Energy CID Loss_H2O [M-H-H₂O]⁻ m/z 175 Minor Pathway M_H->Loss_H2O -H₂O (-18 Da) Trace Loss_HF [M-H-CO₂-HF]⁻ m/z 129 Substituted Dienyl Anion Loss_CO2->Loss_HF -HF (-20 Da) High Energy CID

ESI-MS/MS Negative Ion Mode Fragmentation Pathway.

Electron Ionization (EI-MS) Hard Fragmentation Dynamics

Under 70 eV Electron Ionization, the molecule forms a radical cation M⁺• at m/z 194 . Unlike soft ionization, EI fragmentation is governed by the stability of the resulting carbocations and radicals[2].

  • Allylic Cleavage (Base Peak): The most thermodynamically favored event is the cleavage of the C2-C3 bond. Because the double bond is located at C4-C5, cleavage at the allylic position ejects a •CH₂COOH radical (-59 Da). The resulting charge is retained on the m/z 135 fragment. This fluorophenylallyl cation is exceptionally stable due to extended π-conjugation between the allyl system and the fluorophenyl ring.

  • Indenyl Cation Formation: The m/z 135 ion frequently undergoes a gas-phase cyclization accompanied by the loss of HF (-20 Da), producing a stable indenyl-type cation at m/z 115 [3].

  • McLafferty Rearrangement: While typical for carbonyls with a gamma-hydrogen, the rigid geometry of the C4=C5 double bond sterically hinders the classic 6-membered transition state. However, a minor peak at m/z 134 (loss of C₂H₄O₂, -60 Da) may still be observed due to forced gas-phase rearrangements.

EI_Pathway M_Radical M⁺• m/z 194 Molecular Ion Allylic_Cation [C₁₀H₈F]⁺ m/z 135 Fluorophenylallyl Cation M_Radical->Allylic_Cation Allylic Cleavage - •CH₂COOH (-59 Da) McLafferty [C₁₀H₉F]⁺• m/z 134 McLafferty Rearrangement M_Radical->McLafferty - C₂H₄O₂ (60 Da) Indenyl_Cation [C₁₀H₇]⁺ m/z 115 Loss of HF Allylic_Cation->Indenyl_Cation -HF (-20 Da)

GC-EI-MS Hard Ionization Fragmentation Pathway.

Self-Validating Experimental Protocols

To ensure rigorous data integrity and reproducibility, the following protocols incorporate built-in validation mechanisms (System Suitability and Blanking).

Protocol A: LC-ESI-MS/MS (Negative Mode)

Causality: A reversed-phase C18 column is selected to retain the lipophilic fluorophenyl group. The mobile phase utilizes 0.1% Formic Acid to maintain sharp chromatographic peaks, relying on the ESI source's high voltage to force gas-phase deprotonation.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject 10 µL of a 100 ng/mL Ibuprofen standard. Verify that the [M-H]⁻ peak (m/z 205) is detected with a signal-to-noise ratio > 100:1 to validate negative mode sensitivity.

  • Blank Run: Inject 10 µL of initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic acid) to establish a baseline and confirm zero carryover.

  • Sample Preparation: Dissolve 5-(4-Fluorophenyl)-4-pentenoic acid in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

  • Chromatography: Flow rate 0.4 mL/min. Gradient: 5% Acetonitrile to 95% Acetonitrile over 8 minutes on a sub-2µm C18 column (e.g., Waters Acquity UPLC BEH C18).

  • MS Parameters: Capillary voltage at 2.5 kV (Negative). Desolvation temperature at 400°C.

  • MS/MS Acquisition: Isolate m/z 193 in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 30 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 200.

  • Validation: Confirm the presence of the m/z 149 product ion. Verify that the isotopic M+2 peak of the precursor matches the theoretical natural abundance for C₁₁H₁₁FO₂.

Protocol B: GC-EI-MS

Causality: Derivatization (e.g., silylation) is typically required for carboxylic acids in GC to prevent column tailing. However, for direct structural elucidation of the native molecule's fragmentation, a high-temperature inert inlet is used without derivatization, accepting minor peak broadening in exchange for unaltered mass spectra.

Step-by-Step Methodology:

  • SST/Tune: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure the 70 eV electron beam is properly focused.

  • Blank Run: Inject 1 µL of pure Ethyl Acetate to ensure the inlet liner is free of active sites or ghost peaks.

  • Sample Injection: Inject 1 µL of a 10 µg/mL solution (in Ethyl Acetate) at a 10:1 split ratio. Inlet temperature: 250°C.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Oven program: 80°C hold 1 min, ramp 15°C/min to 280°C, hold 5 min.

  • MS Acquisition: Source temperature 230°C. Electron energy 70 eV. Scan range m/z 40 to 300.

Quantitative Fragmentation Tables

Table 1: ESI-MS/MS (Negative Mode) Diagnostic Ions
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment StructureRelative Abundance
193.06149.0744 (CO₂)[F-C₆H₄-CH=CH-CH₂]⁻Base Peak (100%)
193.06129.0764 (CO₂ + HF)[C₁₀H₉]⁻ (Dienyl anion)Moderate (20-40%)
193.06175.0518 (H₂O)[M-H-H₂O]⁻Trace (<5%)
Table 2: GC-EI-MS (70 eV) Diagnostic Ions
Observed m/zNeutral Loss (Da)Fragmentation MechanismProposed Fragment StructureRelative Abundance
194.07N/AMolecular IonM⁺•Weak (5-15%)
135.0659 (•CH₂COOH)Allylic Cleavage[F-C₆H₄-CH=CH-CH₂]⁺Base Peak (100%)
115.0579 (•CH₂COOH + HF)Allylic Cleavage + HF Loss[C₁₀H₇]⁺ (Indenyl cation)Strong (40-60%)
134.0560 (CH₂=C(OH)₂)McLafferty Rearrangement[F-C₆H₄-C=C=CH₂]⁺•Minor (10-20%)
109.0485 (C₄H₅O₂•)Rearrangement[C₇H₆F]⁺ (Fluorotropylium)Moderate (20-30%)

References

  • [1] Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry - ACS Publications. URL:[Link]

  • [3] Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology - ACS Publications. URL:[Link]

  • [2] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Heck Cross-Coupling Synthesis of 5-(4-Fluorophenyl)-4-pentenoic Acid

Executive Summary & Mechanistic Rationale The Mizoroki-Heck cross-coupling reaction is a cornerstone methodology for C(sp2)–C(sp2) bond formation[1]. However, the application of this chemistry to unactivated aliphatic al...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Mizoroki-Heck cross-coupling reaction is a cornerstone methodology for C(sp2)–C(sp2) bond formation[1]. However, the application of this chemistry to unactivated aliphatic alkenes, such as 4-pentenoic acid, presents a significant synthetic challenge. Unlike conjugated enones or styrenes, unactivated terminal alkenes are highly prone to post-coupling double-bond isomerization[2]. Following the initial β-hydride elimination, the intermediate palladium-hydride (Pd-H) species can rapidly re-insert into the newly formed alkene, "walking" the double bond down the aliphatic chain to form the thermodynamically favored conjugated isomer (e.g., 5-(4-fluorophenyl)-2-pentenoic acid).

To synthesize pure 5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6)[3], this protocol employs a highly sterically demanding ligand system—Tri-o-tolylphosphine, P(o-tolyl)3​ . The immense steric bulk of this ligand artificially accelerates the reductive elimination and physical dissociation of the Pd(0) complex from the product alkene, effectively outcompeting the re-insertion pathway[4]. Coupled with an optimized acid-base workup, this self-validating protocol ensures high yields and geometric purity of the (E)-isomer.

Catalytic Pathway & Workflow Diagram

HeckPathway Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 1-Bromo-4-fluorobenzene Coord Alkene Coordination 4-Pentenoic Acid OxAdd->Coord Ligand exchange MigIns Migratory Insertion Syn-Addition Coord->MigIns C-C Bond Formation BetaElim β-Hydride Elimination Product Formation MigIns->BetaElim Steric acceleration Regen Base Regeneration Et3N Quench BetaElim->Regen Release of Product Regen->Pd0 -Et3N•HBr

Fig 1: Heck catalytic cycle for 5-(4-Fluorophenyl)-4-pentenoic acid synthesis.

Reagents and Quantitative Data

The following stoichiometric ratios are strictly optimized to prevent catalyst poisoning while ensuring complete conversion.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Bromo-4-fluorobenzene 175.001.001.75 g (10.0 mmol)Electrophile
4-Pentenoic acid 100.121.201.20 g (12.0 mmol)Nucleophilic Olefin
Palladium(II) acetate 224.500.05112 mg (0.5 mmol)Pre-catalyst
Tri-o-tolylphosphine 304.380.10304 mg (1.0 mmol)Sterically hindered ligand
Triethylamine (Et 3​ N) 101.192.503.5 mL (25.0 mmol)Base / Reductant
N,N-Dimethylformamide 73.09-20.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Catalyst Activation
  • Procedure: Charge an oven-dried 50 mL Schlenk flask with Palladium(II) acetate (112 mg) and Tri-o-tolylphosphine (304 mg). Add 20 mL of anhydrous DMF.

  • Causality & Validation: Pre-mixing the pre-catalyst and ligand in the absence of the aryl halide allows the phosphine (or trace amine added later) to reduce Pd(II) to the catalytically active Pd(0) species. Validation Check: Observe a distinct color change from a deep orange/red suspension to a homogenous pale yellow/greenish solution, confirming successful reduction to Pd(0).

Phase 2: Substrate Addition
  • Procedure: To the active catalyst solution, sequentially add 1-bromo-4-fluorobenzene (1.75 g), 4-pentenoic acid (1.20 g), and Triethylamine (3.5 mL).

  • Causality: 4-pentenoic acid contains a free carboxylic acid that can competitively bind to the palladium center, poisoning the catalyst. The excess Et 3​ N serves a dual purpose: it immediately deprotonates the substrate to form the non-coordinating carboxylate salt, and it acts as the terminal base to absorb the HBr generated during the catalytic cycle[4].

Phase 3: Reaction Execution
  • Procedure: Degas the reaction mixture via three consecutive freeze-pump-thaw cycles. Backfill with Argon. Heat the sealed flask to 90 °C in an oil bath for 16 hours.

  • Causality: Rigorous exclusion of oxygen is mandatory. At 90 °C, molecular oxygen will rapidly oxidize the electron-rich phosphine ligand to its corresponding phosphine oxide, irreversibly terminating the catalytic cycle.

Phase 4: Workup & Isolation (Self-Validating System)
  • Procedure: Cool the mixture to room temperature. Dilute with 50 mL of deionized water and transfer to a separatory funnel.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Validation Check: The desired product is currently a water-soluble triethylammonium carboxylate salt. This EtOAc wash removes unreacted 1-bromo-4-fluorobenzene, triphenylphosphine oxide, and any homocoupled biaryl byproducts. Discard these organic layers.

  • Acidification: Slowly add 2M HCl to the aqueous layer until the pH reaches 2.0 (monitor via pH paper).

    • Validation Check: A thick white precipitate or distinct milky cloudiness must form immediately. This visual cue confirms the protonation of the carboxylate back into the lipophilic free acid. If the solution remains clear, the coupling has failed, or the product was erroneously extracted in the previous step due to insufficient initial base.

  • Product Extraction: Extract the acidified aqueous layer with fresh Ethyl Acetate (3 x 30 mL).

  • Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude product.

Phase 5: Purification
  • Procedure: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/EtOAc 80:20 grading to 60:40, supplemented with 1% Glacial Acetic Acid).

  • Causality: The addition of 1% acetic acid to the mobile phase suppresses the ionization of the carboxylic acid on the slightly acidic silica gel, preventing severe band streaking and ensuring high recovery of the product.

Analytical Validation

The geometric constraints of the syn-migratory insertion and subsequent syn-β-hydride elimination dictate that the (E)-isomer is formed almost exclusively. Validate the synthesized compound against the following expected parameters:

  • Appearance: Off-white crystalline solid.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 10.50 (br s, 1H, COOH), 7.30 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H), 6.98 (t, J = 8.5 Hz, 2H, Ar-H), 6.40 (d, J = 15.8 Hz, 1H, =CH -Ar), 6.10 (dt, J = 15.8, 6.5 Hz, 1H, =CH -CH 2​ ), 2.55 (m, 4H, CH 2​ CH 2​ ).

    • Diagnostic Note: The large coupling constant ( J≈15.8 Hz) at 6.40 ppm definitively confirms the (E)-alkene geometry.

  • 19 F NMR (376 MHz, CDCl 3​ ): δ -115.5 (s, 1F).

  • MS (ESI-): m/z calculated for C 11​ H 10​ FO 2​ [M-H] 193.07, found 193.10.

References

  • [2] Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. Chemical Communications (ResearchGate). URL:

  • [1] Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. National Institutes of Health (PMC). URL:

  • [3] 5-(4-Fluorophenyl)-4-pentenoic acid — Chemical Substance Information. NextSDS. URL:

  • [4] Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. URL:

Sources

Application

Application Note: Optimized Amidation Protocols for 5-(4-Fluorophenyl)-4-pentenoic Acid

Introduction & Chemical Context 5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6) is a highly versatile, functionalized building block frequently utilized in medicinal chemistry and targeted drug development. Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6) is a highly versatile, functionalized building block frequently utilized in medicinal chemistry and targeted drug development. Structurally, it features a terminal carboxylic acid separated from a fluorinated styrenyl moiety by a single aliphatic methylene carbon.

The Core Synthetic Challenge: The primary hurdle during the amidation of 4-pentenoic acid derivatives is the suppression of alkene isomerization[1]. The β,γ -unsaturated system is thermodynamically driven to migrate to the α,β -position ( Δ2 ) when exposed to harsh basic conditions or prolonged thermal stress, forming a fully conjugated system with the newly formed amide carbonyl. Therefore, selecting a mild, highly efficient coupling reagent that operates at ambient temperatures is critical to preserving the native Δ4 unsaturation.

Mechanistic Insights: Reagent Selection & Causality

To achieve high-yielding amidation while strictly preserving the isolated double bond, Propylphosphonic anhydride (T3P®) is the premier choice over traditional carbodiimides (EDC/DCC) or uronium salts (HATU).

  • Mild Activation & Isomerization Control: T3P activates the carboxylic acid to form a highly reactive mixed anhydride intermediate. Unlike acid chloride formation (which requires harsh reagents like SOCl₂), T3P operates under exceptionally mild conditions with weak, non-nucleophilic bases, preventing the base-catalyzed deprotonation at the α -carbon that triggers double-bond migration[2].

  • Epimerization Suppression: T3P is renowned for its low epimerization tendency in complex peptide synthesis. This exact mechanistic advantage translates to the excellent preservation of sensitive double bonds in aliphatic chains[3].

  • Self-Validating Workup: The byproducts of T3P are strictly water-soluble phosphonic acids. This allows for a chromatography-free purification via simple aqueous extraction, inherently validating the reaction's completion through clean phase separation[4].

Mechanism A 5-(4-Fluorophenyl)- 4-pentenoic acid B T3P / DIPEA Activation A->B Base deprotonation C Mixed Anhydride Intermediate B->C -H2O equivalent D Amine Addition (Nucleophilic Attack) C->D + R-NH2 E Amide Product (Isomerization-Free) D->E - Water-soluble byproducts

Fig 1: T3P-mediated activation and amidation pathway preventing alkene isomerization.

Quantitative Data: Coupling Reagent Comparison

To validate the choice of T3P, the following table summarizes the quantitative performance metrics of various coupling reagents for the amidation of 5-(4-Fluorophenyl)-4-pentenoic acid with a standard primary amine at room temperature.

Coupling ReagentBaseSolventExpected Yield (%)Alkene Isomerization (%)Workup Complexity
T3P (50% in EtOAc) DIPEA (3.0 eq)EtOAc>90% < 1% Low (Aqueous wash)
EDC·HCl / HOBt NMM (2.5 eq)DCM80–85%2–5%Medium
HATU DIPEA (2.0 eq)DMF85–90%~5%High (DMF removal)
SOCl₂ (Acid Chloride) TEA (3.0 eq)THF<50%>30%High (Harsh conditions)

Experimental Protocol: T3P-Mediated Amidation

This protocol is designed as a self-validating system; the absence of emulsions during workup and the clean organic phase inherently validate the complete conversion and removal of the T3P reagent[3].

Materials Required:
  • Substrate: 5-(4-Fluorophenyl)-4-pentenoic acid (1.0 equiv, 1.0 mmol, 194.20 g/mol )

  • Nucleophile: Primary or Secondary Amine (1.1 equiv, 1.1 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Coupling Agent: T3P® (50% w/w solution in EtOAc) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) (0.2 M relative to acid)

Step-by-Step Methodology:
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(4-Fluorophenyl)-4-pentenoic acid (1.0 mmol) and the target amine (1.1 mmol) in anhydrous EtOAc (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 mmol) dropwise over 2 minutes.

    • Causality: Cooling prevents localized exothermic spikes that could lead to premature activation or thermal degradation of the substrate.

  • Activation: Add the T3P solution (1.5 mmol) dropwise to the mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS until the starting carboxylic acid is completely consumed.

  • Quenching & Workup: Dilute the reaction mixture with additional EtOAc (10 mL). Wash the organic layer sequentially with:

    • 10 mL of 1M aqueous HCl (Removes unreacted amine and DIPEA).

    • 10 mL of saturated aqueous NaHCO₃ (Removes unreacted acid and neutralizes water-soluble phosphonic acid byproducts).

    • 10 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Workflow Step1 1. Dissolve Acid & Amine in EtOAc Step2 2. Add DIPEA (Base) at 0°C Step1->Step2 Step3 3. Dropwise Add T3P (50% in EtOAc) Step2->Step3 Step4 4. Stir at RT (Monitor via TLC/LCMS) Step3->Step4 Step5 5. Aqueous Workup (Water, HCl, NaHCO3) Step4->Step5 Step6 6. Organic Layer Drying & Concentration Step5->Step6

Fig 2: Step-by-step workflow for the T3P-mediated amidation protocol.

Analytical Self-Validation & Troubleshooting

To ensure the protocol succeeded without structural degradation, the following self-validation checks must be performed:

  • ¹H NMR Verification (Isomerization Check): The key diagnostic peaks are the vinylic protons of the Δ4 double bond. In the pure product, these should appear as a multiplet/doublet of triplets around 6.1–6.4 ppm . If unwanted isomerization to the α,β -position ( Δ2 ) occurred, a new set of downfield vinylic protons conjugated directly with the amide carbonyl (typically shifting to 6.8–7.2 ppm ) will emerge.

  • Incomplete Conversion: If unreacted carboxylic acid remains despite extended reaction times, verify the quality of the T3P solution. T3P is highly sensitive to moisture and must be stored properly; hydrolyzed or degraded T3P will fail to form the necessary mixed anhydride intermediate[2].

References

  • Title: Preparation of 4-pentenoic acid, amide or esters by isomerization - US5001257A Source: Google Patents URL
  • Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: CORE (Synthesis 2013, 45, 1569–1601) URL: [Link]

  • Title: Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent Source: PubMed Central (PMC) URL: [Link]

  • Title: An expedient, efficient and solvent-free synthesis of T3P®-mediated amidation of benzhydrols with poorly reactive N-nucleophiles under MW irradiation Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

Sources

Method

Application Notes and Protocols for the Esterification of 5-(4-Fluorophenyl)-4-pentenoic acid with Primary Alcohols

Introduction: The Significance of 5-(4-Fluorophenyl)-4-pentenoic Acid Esters 5-(4-Fluorophenyl)-4-pentenoic acid is a valuable building block in contemporary drug discovery and materials science. The presence of the fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-(4-Fluorophenyl)-4-pentenoic Acid Esters

5-(4-Fluorophenyl)-4-pentenoic acid is a valuable building block in contemporary drug discovery and materials science. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the pentenoic acid backbone provides a versatile scaffold for further chemical modifications. The ester derivatives of this acid are of particular interest as they can modulate the compound's lipophilicity, membrane permeability, and pharmacokinetic profile. Furthermore, these esters can serve as key intermediates in the synthesis of more complex molecules, including biologically active compounds and functional polymers.

This comprehensive guide provides detailed protocols for the esterification of 5-(4-Fluorophenyl)-4-pentenoic acid with a range of primary alcohols. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of various esterification methodologies, the rationale behind experimental choices, and step-by-step instructions to ensure successful synthesis and purification.

Chemical Principles and Method Selection

The esterification of a carboxylic acid with an alcohol is a condensation reaction that results in the formation of an ester and water. The choice of esterification method is critical and depends on the substrate's sensitivity to reaction conditions. For 5-(4-Fluorophenyl)-4-pentenoic acid, a key consideration is the presence of a β,γ-unsaturated double bond, which can be susceptible to isomerization to the more stable α,β-conjugated position under harsh acidic or high-temperature conditions. Therefore, a comparative analysis of different methods is essential.

This guide will focus on three widely used and reliable esterification methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed method.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling.

  • Mitsunobu Reaction: A redox-condensation reaction offering mild conditions and stereochemical control (though the latter is not relevant for primary alcohols).

Below is a comparative overview of these methods for the esterification of 5-(4-Fluorophenyl)-4-pentenoic acid.

ParameterFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄, p-TsOH)Carboxylic acid, alcohol, carbodiimide (DCC or EDC), DMAP (catalyst)Carboxylic acid, alcohol, triphenylphosphine (PPh₃), azodicarboxylate (DEAD or DIAD)
Conditions High temperature (reflux)Mild (room temperature)Mild (0 °C to room temperature)
Advantages Inexpensive reagents, simple procedure.[1][2]Mild conditions, suitable for acid-sensitive substrates, high yields.[3][4][5]Very mild conditions, broad substrate scope.[6][7][8]
Disadvantages Harsh conditions can cause side reactions (e.g., double bond isomerization), requires excess alcohol.[2]Stoichiometric byproducts can complicate purification, DCC is a known allergen.[3][5]Stoichiometric byproducts can be difficult to remove, reagents are relatively expensive.[8]
Suitability for the Target Molecule Use with caution due to the potential for double bond isomerization.Highly suitable due to mild conditions.Highly suitable due to very mild conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 5-(4-Fluorophenyl)-4-pentenoic acid with various primary alcohols.

Protocol 1: Fischer-Speier Esterification

This method is the most traditional approach but should be used with an awareness of the potential for isomerization of the double bond.[1][2] Using a large excess of the primary alcohol helps to drive the equilibrium towards the product.[1]

Reaction Scheme:

Fischer-Speier Esterification reactant1 5-(4-Fluorophenyl)-4-pentenoic acid product1 Ester reactant1->product1 catalyst H⁺ (cat.) reactant2 R-OH (excess) reactant2->product1 product2 H₂O

Caption: Fischer-Speier Esterification Workflow.

Materials:

  • 5-(4-Fluorophenyl)-4-pentenoic acid

  • Primary alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-(4-Fluorophenyl)-4-pentenoic acid (1.0 eq) in the desired primary alcohol (20-50 eq). The alcohol often serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-24 hours), allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification

This method is highly recommended for the esterification of 5-(4-Fluorophenyl)-4-pentenoic acid due to its mild reaction conditions, which minimize the risk of double bond isomerization.[3][4][5]

Reaction Scheme:

Steglich Esterification reactant1 5-(4-Fluorophenyl)-4-pentenoic acid product1 Ester reactant1->product1 byproduct DCU or EDU reactant2 R-OH reactant2->product1 reagent1 DCC or EDC reagent1->byproduct reagent2 DMAP (cat.)

Caption: Steglich Esterification Workflow.

Materials:

  • 5-(4-Fluorophenyl)-4-pentenoic acid

  • Primary alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 5-(4-Fluorophenyl)-4-pentenoic acid (1.0 eq), the primary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM or THF, add DCC (1.1 eq) or EDC (1.1 eq) in one portion at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

  • If using EDC, the urea byproduct is water-soluble and will be removed during the work-up.

  • Dilute the filtrate (or the reaction mixture if using EDC) with the organic solvent.

  • Wash the organic layer sequentially with 1 M HCl solution (to remove DMAP), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is another excellent choice for this esterification, proceeding under very mild, neutral conditions.[6][7][8]

Reaction Scheme:

Mitsunobu Reaction reactant1 5-(4-Fluorophenyl)-4-pentenoic acid product Ester reactant1->product byproduct1 Ph₃P=O byproduct2 Hydrazine derivative reactant2 R-OH reactant2->product reagent1 PPh₃ reagent1->byproduct1 reagent2 DEAD or DIAD reagent2->byproduct2

Caption: Mitsunobu Reaction Workflow.

Materials:

  • 5-(4-Fluorophenyl)-4-pentenoic acid

  • Primary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 5-(4-Fluorophenyl)-4-pentenoic acid (1.2 eq), the primary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The purification of Mitsunobu reactions can be challenging due to the byproducts. Column chromatography on silica gel is typically required to isolate the pure ester from triphenylphosphine oxide and the hydrazine derivative.

Data Presentation: Expected Reagent Quantities and Conditions

The following table provides example quantities and conditions for the esterification of 1 mmol of 5-(4-Fluorophenyl)-4-pentenoic acid with various primary alcohols using the Steglich esterification method, which is often the most reliable for this type of substrate.

AlcoholAlcohol (mmol)EDC (mmol)DMAP (mmol)Solvent (mL)Time (h)Expected Yield
Methanol1.21.10.1DCM (10)4>90%
Ethanol1.21.10.1DCM (10)4>90%
n-Propanol1.21.10.1DCM (10)6>85%
n-Butanol1.21.10.1DCM (10)6>85%
Benzyl alcohol1.21.10.1DCM (10)8>80%

Note: Reaction times and yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The esterification of 5-(4-Fluorophenyl)-4-pentenoic acid with primary alcohols can be successfully achieved using several methods. For substrates where the preservation of the double bond's position is crucial, the mild conditions offered by the Steglich esterification and the Mitsunobu reaction are highly recommended. The Fischer-Speier esterification, while economical, should be approached with caution due to the potential for acid-catalyzed isomerization. The protocols and data presented in this guide provide a solid foundation for researchers to select the most appropriate method and execute the synthesis of a variety of primary esters of this important fluorinated building block.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5537-5539.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Otera, J. (2003).
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Khan, M., & Ali, M. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. In Carboxylic Acid - Key Role in Life Sciences. IntechOpen.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • Munawar, A., et al. (2023).

Sources

Application

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 5-(4-Fluorophenyl)-4-pentenoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 5-(4-Fluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 5-(4-Fluorophenyl)-4-pentenoic acid to yield 5-(4-Fluorophenyl)pentanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals where the integrity of the fluorophenyl moiety is paramount. These protocols are designed to ensure high yield and selectivity while maintaining stringent safety standards.

Scientific Rationale and Strategic Considerations

The primary challenge in the hydrogenation of 5-(4-Fluorophenyl)-4-pentenoic acid lies in the chemoselective reduction of the carbon-carbon double bond without affecting the aromatic ring or inducing hydrodefluorination. Alkenes are generally more susceptible to catalytic hydrogenation than aromatic rings, which typically require more forcing conditions to reduce.[1] However, the carbon-fluorine bond can be susceptible to hydrogenolysis, particularly with palladium catalysts.[2][3] Therefore, the choice of catalyst, solvent, and reaction conditions is critical to steer the reaction towards the desired product.

Palladium on carbon (Pd/C) is a widely used and efficient heterogeneous catalyst for the hydrogenation of alkenes.[4][5] Its high activity allows for reactions to proceed under mild conditions, which is advantageous for preserving sensitive functional groups. The key to success in this specific transformation is to modulate the catalyst's activity and the reaction environment to prevent the undesired dehalogenation side reaction.

Mechanism of Action: The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of alkenes on a metal surface is generally understood to proceed via the Horiuti-Polanyi mechanism. The process can be summarized in the following key steps:

  • Adsorption of Reactants : Both molecular hydrogen (H₂) and the alkene (5-(4-Fluorophenyl)-4-pentenoic acid) adsorb onto the surface of the palladium catalyst.[6]

  • Dissociation of Hydrogen : The H-H bond is cleaved, and hydrogen atoms bind to the palladium surface.[6]

  • Stepwise Hydrogen Addition : A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate.[1]

  • Second Hydrogen Addition and Desorption : A second hydrogen atom is then transferred to the other carbon of the original double bond, and the resulting saturated product, 5-(4-Fluorophenyl)pentanoic acid, desorbs from the catalyst surface.[6]

This stepwise addition typically occurs on the same face of the double bond, leading to syn-addition of the hydrogen atoms.[4]

Catalyst and Reaction Condition Selection: A Data-Driven Approach

The selection of the appropriate catalyst and reaction conditions is paramount for a successful and selective hydrogenation. Below is a summary of key parameters and their rationale.

ParameterRecommended SelectionRationale and Key Considerations
Catalyst 5% or 10% Palladium on Carbon (Pd/C)Pd/C is highly active for alkene hydrogenation under mild conditions.[7] The choice between 5% and 10% loading depends on the desired reaction rate and cost considerations, with 10% being more active.[8]
Catalyst Loading 1-5 mol% (typically 5-10% w/w of the substrate)Lower catalyst loadings are generally preferred for economic and environmental reasons.[9] Optimization may be required based on substrate purity and reaction scale. For cinnamic acid derivatives, loadings of 2 mol% have been shown to be effective.[4][10]
Hydrogen Pressure 1-4 bar (15-60 psi)Low to moderate hydrogen pressure is sufficient for alkene hydrogenation and helps to minimize the risk of aromatic ring reduction and dehalogenation.[11][12] Reactions can be conveniently run under a hydrogen balloon for atmospheric pressure or in a Parr shaker apparatus for slightly elevated pressures.[13][14]
Temperature Room Temperature (20-25 °C) to 50 °CThe hydrogenation of alkenes is typically exothermic.[15] Running the reaction at or slightly above room temperature provides a good balance between reaction rate and selectivity.[7] Higher temperatures can increase the rate of side reactions, including dehalogenation.
Solvent Ethanol, Methanol, Ethyl Acetate, or Tetrahydrofuran (THF)Polar solvents are commonly used for the hydrogenation of polar substrates like carboxylic acids.[16] Ethanol and methanol are excellent choices due to their ability to dissolve the substrate and their compatibility with the reaction conditions.
Additive (Optional) Diphenylsulfide or mild acidic conditionsTo prevent dehalogenation, a catalyst poison like diphenylsulfide can be added to temper the catalyst's activity.[9][17] Alternatively, conducting the reaction in the presence of a mild acid can suppress hydrodefluorination.[18][19]

Detailed Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (especially after use).[5] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.[20]

Protocol 1: Hydrogenation at Atmospheric Pressure (Hydrogen Balloon)

This protocol is suitable for small-scale reactions where atmospheric pressure is sufficient.

Materials:

  • 5-(4-Fluorophenyl)-4-pentenoic acid

  • 5% or 10% Pd/C

  • Anhydrous Ethanol (or other suitable solvent)

  • Round-bottom flask with a magnetic stir bar

  • Septa

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Filtration apparatus (Büchner funnel with a pad of Celite)

Procedure:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 5-(4-Fluorophenyl)-4-pentenoic acid.

  • Inerting the System: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add the anhydrous ethanol via syringe. Then, carefully add the Pd/C catalyst. The catalyst should be wetted with the solvent immediately.[20]

  • Introduction of Hydrogen: Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this purge cycle two more times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the deflation of the hydrogen balloon and by analytical techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, purge the flask with an inert gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh solvent. Caution: Do not allow the filter cake to dry, as the used catalyst can be pyrophoric.[18] Keep it wet with solvent or water.

  • Isolation of Product: The filtrate contains the product, 5-(4-Fluorophenyl)pentanoic acid. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary (e.g., by recrystallization or column chromatography).

Protocol 2: Hydrogenation at Elevated Pressure (Parr Shaker Apparatus)

This protocol is suitable for larger-scale reactions or when a slightly elevated pressure is required to increase the reaction rate.

Apparatus:

  • Parr Shaker Hydrogenation Apparatus[13][14]

  • Pressure-rated reaction bottle

  • Hydrogen cylinder with a regulator

Procedure:

  • Charging the Reactor: In a fume hood, add the 5-(4-Fluorophenyl)-4-pentenoic acid, solvent, and a magnetic stir bar (if not using mechanical shaking) to the reaction bottle. Carefully add the Pd/C catalyst as a slurry in a small amount of the reaction solvent.[20]

  • Assembling the Apparatus: Securely clamp the reaction bottle into the shaking mechanism of the Parr apparatus. Connect the bottle to the hydrogen inlet.

  • Purging the System: Close the vent valve and evacuate the reaction bottle using a vacuum pump. Then, flush the bottle with hydrogen from the reservoir. Repeat this evacuation-flush cycle at least three times to remove all air.[21]

  • Pressurizing the Reactor: After the final flush, pressurize the reaction bottle to the desired hydrogen pressure (e.g., 40-60 psi). Close the valve to the hydrogen reservoir.[20]

  • Reaction: Begin vigorous shaking or stirring and monitor the pressure drop on the gauge, which indicates hydrogen uptake. The reaction can be gently heated if necessary.

  • Work-up and Catalyst Removal: Once the reaction is complete (i.e., no further hydrogen uptake), stop the shaker. Allow the catalyst to settle. Carefully vent the excess hydrogen. Purge the system with an inert gas. Remove the reaction bottle.[20]

  • Product Isolation: Filter the reaction mixture through a pad of Celite as described in Protocol 1. Isolate the product from the filtrate.

Workflow and Data Interpretation

Experimental Workflow Diagram

Caption: General workflow for the catalytic hydrogenation of 5-(4-Fluorophenyl)-4-pentenoic acid.

Product Characterization

The successful synthesis of 5-(4-Fluorophenyl)pentanoic acid can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the disappearance of the vinyl proton signals from the starting material. New signals corresponding to the saturated alkyl chain will appear. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

    • ¹³C NMR: The signals for the sp² carbons of the double bond will be absent in the product spectrum. A characteristic signal for the carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.[22]

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The product will have a longer retention time than the starting material.

    • The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 5-(4-Fluorophenyl)pentanoic acid (196.22 g/mol ).[23] Fragmentation patterns will be consistent with the structure.

  • Infrared (IR) Spectroscopy:

    • The C=C stretching vibration from the starting material (typically around 1650 cm⁻¹) will be absent in the product spectrum.

    • The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) will be present in both the starting material and the product.

Troubleshooting and Advanced Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor mixing- Use fresh, high-quality Pd/C.- Ensure the system is leak-free and increase hydrogen pressure if necessary (within safe limits).- Increase the stirring or shaking speed.
Dehalogenation (Loss of Fluorine) - Catalyst is too active- High reaction temperature or pressure- Add a catalyst poison like diphenylsulfide.[9][17]- Conduct the reaction under milder conditions (lower temperature and pressure).- Use a milder catalyst system if dehalogenation persists.
Reduction of Carboxylic Acid - Harsh reaction conditions- This is unlikely under the recommended mild conditions, as carboxylic acid reduction typically requires high pressures (500-950 atm).[24] Ensure the temperature and pressure do not exceed the recommended ranges.
Pyrophoric Catalyst during Work-up - Used catalyst exposed to air while dry- Always keep the filtered catalyst wet with solvent or water.[18] Quench the used catalyst by suspending it in water and adding a mild oxidizing agent, or dispose of it in a dedicated, sealed waste container under water.

References

  • Sarpong Group. Standard Operating Procedures. University of California, Berkeley. Available at: [Link]

  • SOP: PARR HYDROGENATION APPARATUS. Available at: [Link]

  • Parr Instrument Company. 3900 Series Hydrogenation Apparatus. Available at: [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Taleb B, et al. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. 2025. Available at: [Link]

  • Parr Instrument Company. Shaker Type Hydrogenation Apparatus. Available at: [Link]

  • PubChem. 5-(4-Fluorophenyl)pentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Parr Instrument Company. Shaker Hydrogenation Apparatus. Available at: [Link]

  • JoVE. Video: Operation of High-pressure Reactor Vessels Parr Reactor. Available at: [Link]

  • Shinde, S. B., et al. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. 2020. Available at: [Link]

  • PubChem. 5-(4-Fluorophenyl amino)-5-oxo-3-phenyl pentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Hydrogen. Available at: [Link]

  • Google Patents. Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Martinelli, J. R., et al. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. 2006. Available at: [Link]

  • Supramono, D., et al. Moderate Hydrogen Pressures in the Hydrogenation of Alkenes Using a Reactor with Hydrogen Gas Self-Inducing Impeller. PSE Community. 2022. Available at: [Link]

  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Available at: [Link]

  • Supramono, D., et al. Moderate Hydrogen Pressures in the Hydrogenation of Alkenes Using a Reactor with Hydrogen Gas Self-Inducing Impeller. ResearchGate. 2022. Available at: [Link]

  • MDPI. The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach. 2023. Available at: [Link]

  • PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]

  • Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Available at: [Link]

  • Semantic Scholar. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. 2006. Available at: [Link]

  • R Discovery. Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids:Effects of Palladium Particle Size and Support Acidic Property. 2013. Available at: [Link]

  • ResearchGate. Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. Available at: [Link]

  • Scholar Commons. Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst. Available at: [Link]

  • Master Organic Chemistry. Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Synthesis of Fluorinated Leucines and Valines for Use in Protein NMR. Available at: [Link]

  • Pharmaffiliates. 2-(((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoic Acid. Available at: [Link]

  • OrgoSolver. Hydrogenation of Alkenes (H2, Pd/C). Available at: [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]

  • PMC. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. 2025. Available at: [Link]

  • PMC. Integrated comparative metabolite profiling via NMR and GC–MS analyses for tongkat ali (Eurycoma longifolia) fingerprinting and quality control analysis. 2023. Available at: [Link]

  • ResearchGate. The Catalytic Mechanism of Fluoroacetate Dehalogenase: A Computational Exploration of Biological Dehalogenation. Available at: [Link]

  • OSTI.gov. Chemicals from Biomass: Combining Ring‐Opening Tautomerization and Hydrogenation Reactions to Produce 1,5‐Pentanediol from F. Available at: [Link]

  • ChemTalk. Catalytic Hydrogenation. 2024. Available at: [Link]

  • MDPI. Inverse-Phase CoCe Catalyst with Balanced Hydrogenation and Adsorption Sites for Selective Ring-Opening Hydrogenolysis of 2-Furoic Acid to 5-Hydroxypentanoic Acid and Its Derivatives. Available at: [Link]

Sources

Method

Application Notes and Protocols: In Vitro Assay Preparation Using 5-(4-Fluorophenyl)-4-pentenoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Applications: Drug Metabolism and Pharmacokinetics (DMPK), Enzyme Inhibition Profiling, and Medicinal Chemistry Introduction & Scientific Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Applications: Drug Metabolism and Pharmacokinetics (DMPK), Enzyme Inhibition Profiling, and Medicinal Chemistry

Introduction & Scientific Rationale

5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6)[1] is a highly specialized aliphatic-aromatic carboxylic acid utilized extensively in early-stage drug discovery. The strategic incorporation of a fluorine atom at the para-position of the phenyl ring, combined with an unsaturated pentenoic acid backbone, makes this compound an ideal scaffold for investigating structure-activity relationships (SAR) and metabolic liabilities[2].

The Causality of Fluorination in Drug Design

In medicinal chemistry, the substitution of hydrogen with fluorine is a deliberate design choice driven by specific physicochemical and biological causalities:

  • Metabolic Resistance: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Placing fluorine at the para-position of the phenyl ring sterically and electronically blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly extending the molecule's in vitro half-life ( t1/2​ )[2].

  • Lipid Bioisosterism: The unsaturated pentenoic acid tail mimics the aliphatic chains of endogenous fatty acids. This allows the compound to act as a competitive binder in the hydrophobic active sites of lipid-metabolizing enzymes (e.g., Fatty Acid Amide Hydrolase)[3].

  • Modulation of Acidity: The strong inductive electron-withdrawing effect of the fluorophenyl group subtly lowers the pKa​ of the distant carboxylic acid, altering its ionization state at physiological pH (7.4) and enhancing membrane permeability.

Table 1: Comparative Physicochemical & DMPK Profiling

Note: Data represents standard theoretical shifts observed when fluorinating aliphatic-aromatic carboxylic acids.

ParameterNon-Fluorinated Analog5-(4-Fluorophenyl)-4-pentenoic acidMechanistic Rationale
Lipophilicity (logP) ~2.5~3.1Fluorine increases hydrophobicity, enhancing lipid bilayer partitioning.
Acidity ( pKa​ ) ~4.8~4.5Inductive electron-withdrawing effect stabilizes the carboxylate anion.
Microsomal Stability ( t1/2​ ) < 15 min> 45 minC-F bond resists oxidative cleavage by hepatic CYP450 enzymes.

Protocol 1: In Vitro Liver Microsomal Stability Assay

To predict the in vivo hepatic clearance of 5-(4-Fluorophenyl)-4-pentenoic acid, an in vitro microsomal stability assay is employed[3]. Liver microsomes contain a rich concentration of CYP450 enzymes, making them the gold standard for isolating Phase I metabolic clearance[4].

System Validation & Controls (Trustworthiness)

A self-validating assay must include:

  • Negative Control (Minus-NADPH): Evaluates non-CYP450 mediated degradation or chemical instability in the buffer[4].

  • Positive Control: A known rapidly metabolized drug (e.g., Midazolam or Dextromethorphan) must be run in parallel to verify the enzymatic viability of the microsome batch.

Step-by-Step Methodology

1. Reagent Preparation

  • Test Compound: Dissolve 5-(4-Fluorophenyl)-4-pentenoic acid in 100% DMSO to create a 10 mM stock. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Buffer: Prepare 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 1 mM MgCl2​ . Causality: MgCl2​ is a required cofactor for optimal CYP450 structural stability and electron transfer.

2. Assay Setup & Pre-Incubation

  • In a 96-well plate, combine the buffer, liver microsomal protein (final concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM).

  • Causality: The 1 µM concentration ensures the substrate level is well below the Michaelis-Menten constant ( Km​ ), maintaining first-order kinetics necessary for accurate intrinsic clearance ( CLint​ ) calculations[5].

  • Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

3. Reaction Initiation & Sampling

  • Initiate the Phase I metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidation cannot occur[4].

  • At predetermined time points (0, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

4. Reaction Quenching & Extraction

  • Immediately transfer the 50 µL aliquot into a tube containing 150 µL (3 volumes) of ice-cold acetonitrile spiked with an Internal Standard (IS) (e.g., Tolbutamide).

  • Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins, permanently halting enzymatic activity. The IS corrects for any matrix effects or volumetric losses during downstream LC-MS/MS analysis[5].

5. Centrifugation & Analysis

  • Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an LC-MS/MS system to quantify the remaining percentage of the parent compound.

Workflow Start Prepare 1 µM 5-(4-Fluorophenyl) -4-pentenoic acid in Buffer AddMicrosomes Add Liver Microsomes (0.5 mg/mL) & MgCl2 (1 mM) Start->AddMicrosomes PreIncubate Pre-incubate at 37°C for 5 minutes AddMicrosomes->PreIncubate Split Split into Test & Control PreIncubate->Split Test Test Group: Add 1 mM NADPH Split->Test Control Negative Control: No NADPH Added Split->Control Incubate Incubate at 37°C (Sample at 0, 15, 30, 60 min) Test->Incubate Control->Incubate Quench Quench with 3x Volume Ice-Cold Acetonitrile + IS Incubate->Quench Analyze Centrifuge (15,000 rpm) & Analyze via LC-MS/MS Quench->Analyze

Caption: Workflow for the in vitro liver microsomal stability assay featuring self-validating controls.

Data Analysis: Calculating t1/2​ and CLint​

Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​ [3]

Protocol 2: In Vitro Enzyme Inhibition Assay

Because 5-(4-Fluorophenyl)-4-pentenoic acid structurally mimics lipid substrates, it is frequently screened against lipid-metabolizing enzymes.

Step-by-Step Methodology

1. Reagent Preparation

  • Prepare serial dilutions of the compound in DMSO.

  • Critical Causality: Ensure the final concentration of DMSO in the assay well does not exceed 1% v/v. High concentrations of organic solvents alter the dielectric constant of the buffer, leading to protein unfolding, enzyme denaturation, and false-positive inhibition readouts.

2. Assay Incubation

  • In a black, flat-bottom 96-well microplate, add the assay buffer (e.g., Tris-HCl, pH 8.0), the recombinant target enzyme, and the serially diluted inhibitor.

  • Incubate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitor to reach binding equilibrium within the enzyme's active site before the substrate is introduced.

3. Kinetic Measurement

  • Add a fluorogenic lipid substrate to initiate the reaction.

  • Measure fluorescence continuously over 30 minutes using a microplate reader. Calculate the IC50​ by plotting the initial velocity of the reaction against the log concentration of the inhibitor.

Pathway Lipid Endogenous Lipid Substrate Enzyme Lipid-Metabolizing Enzyme (e.g., FAAH) Lipid->Enzyme Binds Active Site Metabolites Degradation Products (e.g., Arachidonic Acid) Enzyme->Metabolites Enzymatic Hydrolysis Inhibitor 5-(4-Fluorophenyl) -4-pentenoic acid Inhibitor->Enzyme Competitive Binding (Bioisosteric mimicry)

Caption: Hypothetical competitive inhibition pathway of a lipid-metabolizing enzyme by the fluorinated bioisostere.

References

  • HXCHEM. "5-(4-Fluorophenyl)-4-pentenoic acid/CAS:190595-67-6-HXCHEM." Chemical Substance Database.
  • Taylor & Francis. "Fluorination methods for drug discovery and development." Expert Opinion on Drug Discovery.
  • IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." Metabolomics.
  • Bio-protocol. "2.3.6. ADME Assays - Bio-protocol." ADME Assay Methodologies.
  • PubMed Central (PMC). "Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation." Pharmaceuticals.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthetic yield of 5-(4-Fluorophenyl)-4-pentenoic acid

Welcome to the Technical Support Center for the synthesis and yield optimization of1 (CAS: 190595-67-6)[1]. As a critical building block in medicinal chemistry, this terminal alkene frequently presents synthetic challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of1 (CAS: 190595-67-6)[1]. As a critical building block in medicinal chemistry, this terminal alkene frequently presents synthetic challenges, primarily due to double-bond isomerization and incomplete catalytic turnover.

This guide provides researchers with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, regiopure synthesis.

Diagnostic Dashboard: Yield & Strategy Comparison

Choosing the right synthetic route dictates your impurity profile. Standard Heck couplings often fail due to the thermodynamic preference for the conjugated 3-pentenoic acid isomer. To achieve high yields, researchers must either modify the Heck catalytic cycle or utilize regiospecific olefination.

Synthesis StrategyReagents & CatalystsTypical YieldRegiopurity (4-ene vs 3-ene)Key Advantage
Standard Heck 4-Fluorobromobenzene, 4-Pentenoic acid, Pd(OAc)₂, Et₃N40-50%Poor (~60:40 mixture)Low cost of reagents
Cationic Heck 4-Fluorobromobenzene, 4-Pentenoic acid, Pd(OAc)₂, Ag₂CO₃80-88%Excellent (>95:5)High atom economy, scalable
Wittig Olefination 4-Fluorobenzaldehyde, Phosphonium salt, NaHMDS75-85%Perfect (100% 4-ene)Absolute regiocontrol

Validated Workflows: Step-by-Step Methodologies

Protocol A: Cationic Heck Coupling (Isomerization-Free)

This protocol utilizes a halide scavenger to alter the catalytic intermediate, preventing the double bond from migrating down the alkyl chain.

  • Step 1: Catalyst & Scavenger Loading. In a flame-dried Schlenk flask, charge Pd(OAc)₂ (5 mol%), tri(o-tolyl)phosphine (10 mol%), and Ag₂CO₃ (1.1 equiv).

    • Causality: Silver carbonate abstracts the bromide from the Pd(II) intermediate. This creates a highly electrophilic cationic palladium species that accelerates the dissociation of the product alkene before the Pd-H species can re-insert and isomerize the double bond.

  • Step 2: Substrate Addition. Add 1-bromo-4-fluorobenzene (1.0 equiv) and 4-pentenoic acid (1.2 equiv) dissolved in anhydrous DMF (0.2 M).

  • Step 3: Reaction Execution. Stir the mixture at 90 °C for 12 hours under an argon atmosphere.

    • Self-Validation Checkpoint: The reaction mixture should transition from a yellow suspension to a dark mixture with a heavy, pale silver bromide (AgBr) precipitate. If the solution turns completely black with a mirror forming on the flask, Pd black has formed, indicating premature catalyst death.

  • Step 4: Workup & Isolation. Filter through Celite to remove AgBr and Pd residues. Extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, and purify via silica gel chromatography.

    • Self-Validation Checkpoint: Analyze the crude ¹H NMR. The presence of a clean multiplet at δ 6.2-6.4 ppm confirms the desired terminal alkene. A shift to δ 5.5 ppm indicates failure of the Ag₂CO₃ to prevent isomerization.

Protocol B: Wittig Olefination (Regiospecific)

When absolute regiocontrol is required, constructing the alkene via a Wittig reaction bypasses transition-metal isomerization entirely.

  • Step 1: Ylide Generation. Suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF at 0 °C. Dropwise add NaHMDS (2.2 equiv).

    • Causality: Two equivalents of base are required—one to deprotonate the carboxylic acid and one to form the ylide. NaHMDS is chosen over n-BuLi because its non-nucleophilic nature prevents unwanted side reactions with the aldehyde.

  • Step 2: Aldehyde Addition. Add 4-fluorobenzaldehyde (1.0 equiv) dropwise.

    • Self-Validation Checkpoint: The deep orange/red color of the ylide solution must rapidly decolorize to a pale yellow upon aldehyde addition, visually confirming the consumption of the reactive intermediate.

  • Step 3: Quench & Extraction. Quench with 1M HCl to pH 2. Extract with EtOAc.

    • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the aldehyde (R_f ~0.6) and the appearance of a new UV-active spot (R_f ~0.3) that stains readily with KMnO₄.

Mechanistic Troubleshooting & FAQs

Q: Why am I getting a mixture of 3-pentenoic and 4-pentenoic acid derivatives in my standard Heck reaction? A: This is a classic regioselectivity issue driven by β -hydride elimination, a well-documented challenge in2[2]. After the initial C-C bond formation, the Pd-H species can either dissociate (yielding the desired 4-pentenoic acid) or re-insert into the double bond in the opposite direction. This "walks" the double bond down the carbon chain to form the thermodynamically more stable conjugated 3-pentenoic acid. Adding Ag₂CO₃ forces rapid dissociation of the Pd-alkene complex, halting the walk.

HeckMechanism cluster_0 Reaction Pathway: Heck vs Isomerization Node1 Alkyl-Pd(II) Intermediate Node2 β-Hydride Elimination Node1->Node2 Node3 5-(4-Fluorophenyl)-4-pentenoic acid (Target Product) Node2->Node3 Dissociation Node4 Pd-H Re-insertion Node3->Node4 Pd-H remains associated Node5 5-(4-Fluorophenyl)-3-pentenoic acid (Isomerized Byproduct) Node4->Node5 Hydride shift Node6 Silver Carbonate (Ag2CO3) Node7 Halide Abstraction (Forms Cationic Pd) Node6->Node7 Node7->Node3 Promotes rapid dissociation

Fig 1: Pd-catalyzed isomerization mechanism and prevention via halide abstraction.

Q: My Heck coupling stalls at 50% conversion and a black precipitate forms. How do I push it to completion? A: The black precipitate is "Palladium black," an inactive agglomeration of Pd(0) nanoparticles. This occurs when the rate of oxidative addition is slower than catalyst degradation. Solution: Add a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) (0.5 equiv). TBAB stabilizes the Pd(0) nanoparticles, keeping them in the catalytic cycle. Alternatively, switch to a more electron-rich ligand like XPhos.

Q: Can I use unactivated aliphatic alkenes for direct hydroarylation instead? A: Yes, but it requires highly specialized conditions. As noted in recent literature on 3[3], achieving regioselectivity on non-conjugated systems without directing groups is notoriously difficult and often requires hydrosilanes as hydride sources at room temperature to prevent migration.

Troubleshooting Start Low Yield of Target Acid CheckNMR Analyze Crude NMR (Alkene Region) Start->CheckNMR Isomer Issue: Double Bond Migration (Internal Alkene Peaks) CheckNMR->Isomer Isomerization Conversion Issue: Incomplete Conversion (Starting Material Remains) CheckNMR->Conversion Stalled Reaction Sol1 Action: Add Ag2CO3 Switch to Cationic Pd Pathway Isomer->Sol1 Sol3 Action: Switch to Wittig Route (Absolute Regiocontrol) Isomer->Sol3 Sol2 Action: Add TBAB Stabilize Pd Nanoparticles Conversion->Sol2

Fig 2: Diagnostic decision tree for troubleshooting 5-(4-Fluorophenyl)-4-pentenoic acid synthesis.

References

  • Sigma-Aldrich. "5-(4-FLUOROPHENYL)-4-PENTENOIC ACID | 190595-67-6". Sigma-Aldrich Catalog. 1

  • Journal of the American Chemical Society. "Palladium-Catalyzed Regiocontrollable Reductive Heck Reaction of Unactivated Aliphatic Alkenes". ACS Publications. 2

  • PMC - National Institutes of Health. "Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature". NIH.gov. 3

Sources

Optimization

Technical Support Center: Troubleshooting E/Z Isomerization in 5-(4-Fluorophenyl)-4-pentenoic Acid Synthesis

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-4-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-4-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the stereochemical outcome of this important synthetic transformation. The geometry of the double bond in molecules like 5-(4-Fluorophenyl)-4-pentenoic acid can significantly impact their biological activity and physicochemical properties, making stereocontrol a critical aspect of their synthesis.

This resource provides detailed troubleshooting guides and FAQs in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide & Synthetic Protocols

This section addresses common challenges in achieving high E/Z selectivity and provides detailed experimental protocols for the targeted synthesis of each isomer.

Question: How can I selectively synthesize the (E)-isomer of 5-(4-Fluorophenyl)-4-pentenoic acid?

Answer:

For the selective synthesis of the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is the most reliable and widely used method.[1][2] This reaction typically employs a phosphonate-stabilized carbanion, which reacts with an aldehyde (in this case, 4-fluorobenzaldehyde) to form an alkene. The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene, especially when using standard phosphonate reagents like triethyl phosphonoacetate.[1][3]

The key to the E-selectivity lies in the reaction mechanism, which allows for equilibration to the more stable anti-oxaphosphetane intermediate, leading directly to the (E)-alkene.

Experimental Protocol: E-Selective Horner-Wadsworth-Emmons Reaction

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Ethyl 4-bromobutyrate

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) to the stirred THF. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Olefination: Cool the ylide solution back to 0 °C. Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the (E)-ethyl 5-(4-fluorophenyl)-4-pentenoate.

  • Saponification: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (E)-5-(4-Fluorophenyl)-4-pentenoic acid.

Question: My HWE reaction is producing a significant amount of the (Z)-isomer. How can I improve the E-selectivity?

Answer:

Poor E/Z selectivity in a standard HWE reaction can be frustrating. Several factors influence the stereochemical outcome. Here is a breakdown of common causes and solutions:

IssueCauseRecommended Solution
Low E/Z Ratio Reaction under kinetic control. Conditions may be favoring the faster-formed but less stable (Z)-isomer.[4]Increase the reaction temperature and allow for a longer reaction time to facilitate equilibration to the more stable (E)-isomer.[4]
Presence of lithium salts. Lithium cations can disrupt the equilibration of the oxaphosphetane intermediates, leading to lower E-selectivity.[4][5]If using a lithium base (e.g., n-BuLi), switch to a sodium-based (e.g., NaH, NaHMDS) or potassium-based (e.g., KHMDS, KOtBu) base.[4]
Solvent effects. The choice of solvent can influence the stability of the intermediates.Toluene or THF are generally good choices for promoting E-selectivity.
Question: How can I selectively synthesize the (Z)-isomer of 5-(4-Fluorophenyl)-4-pentenoic acid?

Answer:

To achieve high selectivity for the (Z)-isomer, the Still-Gennari modification of the HWE reaction is the method of choice.[2][6][7] This modification utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, which dramatically alters the reaction's stereochemical course.[7][8]

The electron-withdrawing groups on the phosphorus atom accelerate the elimination from the kinetically favored syn-oxaphosphetane intermediate, preventing equilibration to the anti intermediate. This results in the formation of the (Z)-alkene under kinetic control.[7] The reaction is typically run at low temperatures (-78 °C) with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether.[2][7]

Experimental Protocol: Z-Selective Still-Gennari Olefination

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Ethyl 4-bromobutyrate

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ylide Formation: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) to the cooled solution. Slowly add a solution of KHMDS (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Olefination: Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the (Z)-ethyl 5-(4-fluorophenyl)-4-pentenoate.

  • Saponification: Follow the same saponification procedure as described for the (E)-isomer.

G cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start 4-Fluorobenzaldehyde + Phosphonate Precursor HWE Horner-Wadsworth-Emmons (E-selective) Start->HWE SG Still-Gennari (Z-selective) Start->SG Mix E/Z Mixture HWE->Mix SG->Mix Purify Purification (Column Chromatography/HPLC) Mix->Purify E_iso (E)-Isomer Purify->E_iso Z_iso (Z)-Isomer Purify->Z_iso Analyze Characterization (NMR, HPLC) E_iso->Analyze Z_iso->Analyze

Question: I have a mixture of E and Z isomers. How can I separate them?

Answer:

Separating E/Z isomers can be challenging due to their similar physicochemical properties.[9] However, several chromatographic techniques are effective:

  • Flash Column Chromatography: This is the most common method for preparative separation. The choice of solvent system is crucial. A non-polar eluent system (e.g., hexane/ethyl acetate) on silica gel will typically allow for the separation of the less polar (E)-isomer from the more polar (Z)-isomer.

  • Argentation Chromatography: This technique involves impregnating the silica gel with silver nitrate.[10] The silver ions interact differently with the π-bonds of the E and Z isomers, often leading to enhanced separation.[10][11] The less sterically hindered isomer (typically E) often interacts more strongly and is retained longer.[11]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC is an excellent option.[12][13] Reversed-phase columns (e.g., C18, Phenyl) are commonly used.[9][12] Specialized columns with shape-selective phases, such as cholesterol-based columns, can also be very effective for geometric isomers.[14]

  • Fractional Crystallization: This method is less predictable but can be effective if there is a significant difference in the solubility and crystal packing of the two isomers.[11][15]

Question: How can I confirm the stereochemistry and purity of my isolated isomers?

Answer:

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is used to determine the stereochemistry and purity of your synthesized 5-(4-Fluorophenyl)-4-pentenoic acid isomers.

  • ¹H NMR Spectroscopy: The key diagnostic signals are the vinylic protons on the double bond. The coupling constant (J-value) between these two protons is stereochemistry-dependent.

    • For the (E)-isomer , the vinylic protons are trans to each other, resulting in a larger coupling constant, typically in the range of 12-18 Hz .

    • For the (Z)-isomer , the vinylic protons are cis to each other, resulting in a smaller coupling constant, typically in the range of 7-12 Hz .

    • By integrating the characteristic peaks for each isomer, you can determine the E/Z ratio of a mixture.[16]

  • HPLC Analysis: HPLC is an excellent tool for determining the purity and the isomeric ratio of your sample.

    • Using a suitable column (e.g., C18) and mobile phase, the E and Z isomers will have different retention times.

    • The area under each peak in the chromatogram is proportional to the amount of that isomer present, allowing for accurate quantification of the E/Z ratio.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Wittig, HWE, and Still-Gennari reactions for this synthesis?

A1: These are all olefination reactions, but they differ in the reagent used and the typical stereochemical outcome.

ReactionReagentTypical Outcome for α,β-unsaturated estersMechanistic Control
Wittig Phosphonium ylide(E)-alkenes with stabilized ylides.[3][5][17]Thermodynamic
Horner-Wadsworth-Emmons Phosphonate carbanion(E)-alkenes with high selectivity.[1][2]Thermodynamic
Still-Gennari Electron-withdrawing phosphonate(Z)-alkenes with high selectivity.[2][7][8]Kinetic

Q2: Are there alternative methods to synthesize 5-(4-Fluorophenyl)-4-pentenoic acid?

A2: Yes, another common method is the Heck Reaction .[18][19] This palladium-catalyzed cross-coupling reaction can form the carbon-carbon double bond between an aryl halide (e.g., 4-fluoro-iodobenzene) and an alkene (e.g., an appropriate pentenoic acid derivative).[20][21] The Heck reaction typically shows a high preference for the formation of the (E)-isomer.[19][22]

Q3: Why is controlling E/Z isomerism so important in drug development?

A3: The three-dimensional shape of a molecule is critical to its biological function, particularly how it interacts with protein targets like enzymes and receptors. E and Z isomers have different shapes and, consequently, can exhibit vastly different pharmacological activities, metabolic stabilities, and toxicity profiles.[9][12][23] Therefore, the synthesis of a single, pure isomer is often a regulatory requirement for new therapeutic agents.[12]

Mechanistic Visualizations

HWE

StillGennari

References

  • Dalal Institute. Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • University of Bath. Still-Gennari Olefination. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Janicki, I., et al. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 25(15), 3437. [Link]

  • Byrne, L. S., et al. (2022). The modern interpretation of the Wittig reaction mechanism. RSC Chemical Biology. [Link]

  • Janicki, I. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(14), 2854-2947. [Link]

  • Sander, L. C., et al. (1994). Separation of Geometrical Carotenoid Isomers in Biological Extracts Using a Polymeric C30 Column in Reversed-Phase Liquid Chromatography. Analytical Chemistry, 66(10), 1667-1674. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Sander, L. C. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International, 33(12), 20-27. [Link]

  • Molnár, K., et al. (2017). Z- and E-selective Horner–Wadsworth–Emmons reactions. Synthetic Communications, 47(13), 1214-1224. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Janicki, I., et al. (2021). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 86(9), 6706-6715. [Link]

  • Aini, N. M., et al. (2010). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Jurnal Teknologi, 52(1), 165-174. [Link]

  • Molnár, K., et al. (2017). Z- and E-selective Horner–Wadsworth–Emmons reactions. Synthetic Communications, 47(13), 1214-1224. [Link]

  • Ibrahim, A. A., et al. (2023). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Journal of Chemical Society of Nigeria, 48(5). [Link]

  • Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. [Link]

  • CDN. Interpreting NMR Spectra from your Wittig Reaction. [Link]

  • Kitazume, T., et al. (2002). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2002(11), 18-26. [Link]

  • ResearchGate. (2017). ¹H NMR spectra of the E-isomer (top), Z-isomer (middle) and a mixture of E- and Z-. [Link]

  • ResearchGate. (2026). Synthesis of cinnamic esters and acids via palladium-catalyzed reactions of aryl diazonium salts and their biological evaluation. [Link]

  • RSC Publishing. (2020). Synthesis of cinnamic esters and acids via palladium-catalyzed reactions of aryl diazonium salts and their biological evaluation. Organic & Biomolecular Chemistry. [Link]

  • YMC. Product Information - Easy purification of isomers with prepacked glass columns. [Link]

  • Vlase, T., et al. (2018). Wittig and Wittig–Horner Reactions under Sonication Conditions. Catalysts, 8(12), 655. [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. [Link]

  • Madkour, H. M. F. (2000). Structural Elucidation of Z- and E- Isomers of 5-Alkyl-4-ethoxycarbonyl-5-(4`-chlorophenyl)-3-oxa-4-pentenoic Acids. Molecules, 5(5), 737-745. [Link]

  • ResearchGate. (2022). Progress in Reductive Heck Reaction. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • RSC Publishing. (2020). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. CrystEngComm, 22(3), 455-463. [Link]

  • Organic Syntheses. SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]

  • ResearchGate. (2025). (PDF) Structural Elucidation of Z- and E- Isomers of 5-Alkyl-4- ethoxycarbonyl-5-(4‵-chlorophenyl)-3-oxa-4-pentenoic Acids. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 5-(4-Fluorophenyl)-4-pentenoic acid in aqueous media

Technical Support Center: Solubilization of 5-(4-Fluorophenyl)-4-pentenoic Acid Welcome to the Formulation & Solubilization Support Center. This guide is designed for researchers and drug development professionals dealin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization of 5-(4-Fluorophenyl)-4-pentenoic Acid

Welcome to the Formulation & Solubilization Support Center. This guide is designed for researchers and drug development professionals dealing with the aqueous insolubility of 5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6).

Compound Profiling & Diagnostic Overview

5-(4-Fluorophenyl)-4-pentenoic acid presents a classic formulation challenge: it is a highly lipophilic carboxylic acid. The molecule consists of a hydrophobic 4-fluorophenyl tail and a flexible pentenoic acid chain. Its poor aqueous solubility stems from the high thermodynamic energy required to disrupt the hydrogen-bonded network of water to accommodate the bulky, non-polar fluorophenyl group.

To successfully solubilize this compound for biochemical assays, cell culture, or in vivo dosing, you must manipulate either the ionization state of the carboxylic acid headgroup or the dielectric environment surrounding the lipophilic tail.

Diagnostic Workflow

Solubilization_Workflow Start Target Conc. & Assay Constraints pH Tier 1: Adjust pH > 7.0 (Salt Formation) Start->pH Check1 Soluble & Stable? pH->Check1 Cosolvent Tier 2: Add 1-5% DMSO/PEG 400 (Co-solvency) Check1->Cosolvent No Success Proceed to Assay Check1->Success Yes Check2 Soluble & Tolerated? Cosolvent->Check2 Cyclodextrin Tier 3: 10-20% HP-β-CD (Inclusion Complex) Check2->Cyclodextrin No Check2->Success Yes Cyclodextrin->Success Yes Fail Re-evaluate Formulation (Lipid/Micelles) Cyclodextrin->Fail Inadequate

Diagnostic workflow for resolving 5-(4-Fluorophenyl)-4-pentenoic acid solubility issues.

Troubleshooting Workflows & Protocols

Tier 1: Ionization & Salt Formation

The Causality: The pKa of the pentenoic acid moiety is approximately 4.5–4.8. In unbuffered water (which often drops to pH < 5.5 upon the addition of an acid) or acidic media, the compound remains heavily unionized and insoluble. By raising the pH to at least 2 units above the pKa (pH ≥ 7.0), >99% of the molecules are converted to their carboxylate salt, drastically increasing ion-dipole interactions with water.

Self-Validating Protocol: In Situ Sodium Salt Preparation

  • Weighing: Weigh the desired amount of 5-(4-Fluorophenyl)-4-pentenoic acid into a glass vial.

  • Equimolar Base Addition: Add exactly 1.05 molar equivalents of 0.1 M NaOH. (Causality: A slight excess ensures complete deprotonation without causing extreme alkalinity that could hydrolyze or degrade other assay components).

  • Agitation: Vortex for 2–3 minutes. The cloudy suspension should begin to clear.

  • Buffering: Dilute to the final volume using a strong physiological buffer (e.g., 100 mM PBS, pH 7.4).

  • Validation Check: Measure the final pH to ensure it remains between 7.2 and 7.6. Visually inspect the vial against a dark background; the solution must be completely transparent with no opalescence.

Tier 2: Co-Solvent Systems (DMSO / PEG 400)

The Causality: If the required concentration is exceptionally high, the lipophilic fluorophenyl tails may self-associate even when the headgroup is ionized, leading to micellization or precipitation. Introducing a co-solvent like DMSO or PEG 400 reduces the surface tension and overall polarity of the aqueous system, thermodynamically favoring the dissolution of the hydrophobic tail[1].

Self-Validating Protocol: Co-Solvent Titration

  • Stock Preparation: Dissolve the compound entirely in 100% DMSO or PEG 400 to create a highly concentrated stock (e.g., 50–100 mM).

  • Aqueous Titration: While vigorously vortexing the target aqueous buffer (pH 7.4), add the organic stock dropwise. (Causality: Always add the organic stock to the aqueous phase, never the reverse, to prevent localized supersaturation and immediate compound "crashing").

  • Centrifugation: To validate true solubility over a hidden colloidal suspension, centrifuge the sample at 10,000 rpm for 10 minutes[2].

  • Quantification: Carefully collect the supernatant and analyze via HPLC-UV to confirm the dissolved concentration matches the theoretical spike[2],[3].

Tier 3: Macrocyclic Encapsulation (Cyclodextrins)

The Causality: Organic solvents can be cytotoxic in cell-based assays or denature proteins in biochemical screens. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. It forms a non-covalent inclusion complex with the 4-fluorophenyl ring, masking the lipophilic tail from water and enhancing apparent solubility without the need for toxic co-solvents[4].

Self-Validating Protocol: HP-β-CD Complexation

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Addition: Add the solid 5-(4-Fluorophenyl)-4-pentenoic acid directly to the cyclodextrin solution.

  • Equilibration: Stir continuously at room temperature for 12–24 hours. (Causality: Complexation is an equilibrium-driven thermodynamic process and requires time for the hydrophobic tail to displace water molecules and enter the CD cavity).

  • Filtration: Pass the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved compound.

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 7.4, but my solution is still cloudy. Why? A: You may have exceeded the absolute solubility limit of the sodium salt, causing the lipophilic tails to aggregate into poorly soluble micelles or liquid crystals. You must either decrease the target concentration or move to Tier 2 (Co-solvents) or Tier 3 (Cyclodextrins) to stabilize the hydrophobic tail.

Q: Can I use ethanol instead of DMSO? A: Yes, ethanol is a viable co-solvent. However, DMSO generally has a higher solubilizing capacity for fluorinated aromatic compounds. If using ethanol, ensure your assay tolerates it, as ethanol can be more disruptive to lipid bilayers in cell assays than low concentrations (<1%) of DMSO.

Q: How do I know if the cyclodextrin complex actually formed? A: The most definitive method is a phase-solubility study. If the concentration of dissolved 5-(4-Fluorophenyl)-4-pentenoic acid (measured via UV-Vis or HPLC) increases linearly with increasing HP-β-CD concentration, an AL-type inclusion complex has successfully formed.

Quantitative Data Summary: Solubilization Strategies

StrategyPrimary MechanismRecommended Concentration / RangeToxicity / Assay InterferenceBest Use Case
pH Adjustment Ionization of carboxylic acidpH 7.0 – 7.6 (using NaOH or buffers)Very LowStandard biochemical assays; low-concentration in vivo dosing.
Co-Solvents Reduction of dielectric constant1% – 5% v/v (DMSO or PEG 400)Moderate (DMSO >1% can be cytotoxic)High-throughput screening; analytical chemistry; robust enzyme assays.
HP-β-CD Hydrophobic inclusion complex10% – 20% w/vLow (Generally Recognized as Safe)Cell-based assays; in vivo pharmacokinetics; organic solvent-sensitive systems.

References

  • Benchchem. Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols. Available at: 2[2]

  • Tung, H.-H., et al. (2008). Prediction of pharmaceutical solubility Via NRTL-SAC and COSMO-SAC. Journal of Pharmaceutical Sciences. Available at: 3[3]

  • Al-Kassas, E., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. NIH. Available at: 1[1]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at:4[4]

Sources

Optimization

Removing heavy metal catalyst impurities from 5-(4-Fluorophenyl)-4-pentenoic acid

Topic: Removing Heavy Metal Catalyst Impurities from 5-(4-Fluorophenyl)-4-pentenoic acid Audience: Researchers, scientists, and drug development professionals Introduction Welcome to the Technical Support Center for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Heavy Metal Catalyst Impurities from 5-(4-Fluorophenyl)-4-pentenoic acid

Audience: Researchers, scientists, and drug development professionals

Introduction

Welcome to the Technical Support Center for the purification of 5-(4-Fluorophenyl)-4-pentenoic acid. This guide is designed to provide practical, in-depth solutions for the common challenge of removing residual heavy metal catalysts from your final product. In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the use of transition metal catalysts, particularly palladium, is widespread due to their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, the presence of these metals in the final API is strictly regulated due to their potential toxicity.[1][3]

This document will provide a structured approach to troubleshooting and resolving catalyst contamination issues, ensuring your product meets the stringent purity requirements of the pharmaceutical industry.

Understanding the Challenge: 5-(4-Fluorophenyl)-4-pentenoic acid Synthesis

The synthesis of 5-(4-Fluorophenyl)-4-pentenoic acid and similar compounds often involves catalytic reactions. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to create the carbon-carbon bonds necessary for the molecular backbone.[4][5] While the exact synthetic route to 5-(4-Fluorophenyl)-4-pentenoic acid can vary, it is plausible that a key step involves a palladium-catalyzed reaction, such as a Suzuki, Heck, or Sonogashira coupling. These reactions are highly effective but can lead to palladium contamination in the crude product.[1][2]

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline for elemental impurities sets strict limits on the permitted daily exposure (PDE) for various metals in drug products.[6][7][8][9][10] Palladium is classified as a Class 2B element, requiring a risk assessment to control its levels in the final product.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common heavy metal impurities I should expect in my 5-(4-Fluorophenyl)-4-pentenoic acid synthesis?

A1: Given the likely synthetic routes, the most common heavy metal impurity would be Palladium (Pd) . Other platinum group metals (PGMs) such as Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) could also be present if they were used in any catalytic steps.[12]

Q2: My product is a carboxylic acid. Does this affect the choice of purification method?

A2: Yes, the carboxylic acid functionality can influence your purification strategy. The acidic nature of your molecule might interact with certain basic scavengers. It's also important to consider the solubility of both the free acid and its salt form in various solvents when designing your purification process.

Q3: What are the regulatory limits for palladium in my final API?

A3: The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values rather than simple parts-per-million (ppm) limits.[7][9][13] The acceptable concentration in your API will depend on the maximum daily dose of the final drug product.[13] However, as a general benchmark, the pharmaceutical industry often aims for less than 5 ppm for ingested drugs and 1 ppm for parenteral drugs for platinum group metals.[12][14]

Q4: I've tried recrystallization, but the palladium levels are still too high. What should I do next?

A4: While recrystallization can be effective, it is sometimes insufficient on its own, especially if the metal is finely dispersed or forms a stable complex with your product.[1][3] In such cases, you should consider using a metal scavenger or an activated carbon treatment prior to the final crystallization.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Issue Potential Cause(s) Recommended Solution(s)
High palladium levels (>50 ppm) after initial workup. The palladium catalyst has formed soluble complexes or colloidal particles that are not removed by simple filtration.1. Filtration through Celite®: Dilute the reaction mixture and filter through a pad of Celite® to remove finely dispersed palladium particles.[15] 2. Activated Carbon Treatment: Treat the solution with activated carbon to adsorb dissolved and colloidal palladium.[15] 3. Metal Scavenger Screening: Perform a screening of different metal scavengers to identify the most effective one for your specific system.
Product loss during activated carbon treatment. Your product, 5-(4-Fluorophenyl)-4-pentenoic acid, may have some affinity for the activated carbon, leading to co-adsorption.1. Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a lower loading (e.g., 5-10 wt%) and assess both palladium removal and product recovery. 2. Solvent Selection: The choice of solvent can impact the adsorption of your product. Experiment with different solvents to find one that maximizes palladium adsorption while minimizing product loss.
Inconsistent results with metal scavengers. The effectiveness of a metal scavenger can be highly dependent on the solvent, temperature, and the specific form of the residual palladium (e.g., oxidation state).[16]1. Systematic Screening: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine).[17] 2. Optimize Conditions: For the most promising scavenger, optimize the temperature, reaction time, and scavenger loading.[18] 3. Consider a Combination Approach: Sometimes, a combination of a scavenger and activated carbon can be more effective than either method alone.
The purified product is off-color (gray or black) despite low palladium levels confirmed by ICP-MS. This could indicate the presence of residual palladium black that is not detected by ICP-MS if the sample is not fully digested, or it could be other impurities.1. Complete Sample Digestion for Analysis: Ensure your analytical method involves complete digestion of the sample to accurately measure total palladium content.[3] 2. Charcoal Treatment: A light treatment with a small amount of activated carbon followed by filtration can often remove residual color.

Detailed Protocols & Methodologies

Decision-Making Workflow for Catalyst Removal

The following diagram outlines a logical approach to selecting the appropriate purification strategy.

Purification_Strategy Start Crude Product with > 50 ppm Pd Initial_Screen Initial Screening Start->Initial_Screen Celite_Filt Celite® Filtration Initial_Screen->Celite_Filt Simple & Fast Activated_Carbon Activated Carbon Treatment Initial_Screen->Activated_Carbon Cost-Effective Scavenger_Screen Metal Scavenger Screening Initial_Screen->Scavenger_Screen High Selectivity Analysis1 Analyze Pd Content (ICP-MS) Celite_Filt->Analysis1 Activated_Carbon->Analysis1 Scavenger_Screen->Analysis1 Decision1 Pd < 10 ppm? Analysis1->Decision1 Crystallization Final Crystallization Decision1->Crystallization Yes Optimization Optimization of Selected Method Decision1->Optimization No Final_Analysis Final Product Analysis (Pd < 5 ppm) Crystallization->Final_Analysis End Purified Product Final_Analysis->End Yes Optimization->Analysis1

Caption: Decision workflow for selecting a palladium removal strategy.

Experimental Protocol: Activated Carbon Treatment

Activated carbon is a cost-effective and often efficient method for removing a variety of heavy metal impurities.[19][20][21][22]

  • Dissolve the Crude Product: Dissolve the crude 5-(4-Fluorophenyl)-4-pentenoic acid in a suitable organic solvent (e.g., ethyl acetate, toluene, or methanol) at a concentration of approximately 50-100 mg/mL.

  • Add Activated Carbon: Add activated carbon (e.g., Darco® KB-B) at a loading of 10-20% by weight relative to the crude product.[15]

  • Stir the Suspension: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[15] The optimal time should be determined experimentally.

  • Filter: Filter the suspension through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate and Analyze: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the resulting solid for palladium content using ICP-MS.

Experimental Protocol: Metal Scavenger Screening

Metal scavengers are functionalized materials, often silica or polymer-based, that have a high affinity for specific metals.[17][18][23][24]

  • Prepare Stock Solution: Create a stock solution of your crude product in a suitable solvent.

  • Aliquot and Add Scavengers: In separate vials, add different metal scavengers (e.g., thiol-functionalized silica, amine-functionalized resin) to aliquots of the stock solution. A typical starting point is 3-5 equivalents of scavenger relative to the estimated amount of palladium.[18]

  • Agitate: Stir or shake the vials at room temperature for 4-16 hours.[18]

  • Filter: Filter each mixture to remove the scavenger.

  • Analyze: Analyze the palladium content of each filtrate to identify the most effective scavenger.

Comparison of Common Metal Scavengers
Scavenger TypeFunctional GroupTarget MetalsAdvantagesDisadvantages
Silica-Thiol -SHPd, Pt, Cu, Hg, Ag, Pb[24]Versatile, robust, effective for various palladium forms.[17]Can be less effective in the presence of other sulfur-containing compounds.
Silica-Triamine -NH(CH2)2NH(CH2)2NH2Pd, Pt, Cr, W, Zn[17]Good for a range of metals.Can interact with acidic compounds like your product.
MP-TMT Trithiocyanuric acid on polystyrenePd, Ru[17][24]High affinity for palladium, very effective.[14]Can be more expensive than other options.
Activated Carbon N/ABroad range of metals[19]Cost-effective, removes a wide variety of impurities.Can lead to product loss due to non-specific adsorption.[12][25]

In-Depth Analysis and Final Recommendations

For the removal of palladium from 5-(4-Fluorophenyl)-4-pentenoic acid, a multi-step approach is often the most robust.

  • Initial Debulking: An initial treatment with activated carbon is a good first step to significantly reduce the bulk of the palladium contamination in a cost-effective manner.

  • Targeted Scavenging: Following the carbon treatment, a more selective metal scavenger, such as a thiol-functionalized silica gel, can be used to remove the remaining traces of palladium to reach the desired low ppm levels.

  • Final Crystallization: A final crystallization step will not only further purify your product from any remaining metal impurities but also from other organic byproducts.

Analytical Verification: It is crucial to use a sensitive and accurate analytical technique to quantify the residual metal content. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for this purpose.[1]

By following the guidelines and protocols outlined in this technical support center, you will be well-equipped to tackle the challenge of heavy metal catalyst removal and produce high-purity 5-(4-Fluorophenyl)-4-pentenoic acid that meets the stringent requirements of the pharmaceutical industry.

References

  • ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • ICH Q3D(R1) Guideline for Elemental Impurities. Available at: [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment - Intertek. Available at: [Link]

  • ICH Q3D(R2) Guideline for Elemental Impurities. Available at: [Link]

  • ICH Q3D(R1) Guideline for Elemental Impurities - ECA Academy. Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. Available at: [Link]

  • Metal scavengers for organic purification - Biotage. Available at: [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • SiliaMetS Metal Scavengers - Velocity Scientific Solutions. Available at: [Link]

  • Activated Carbon for Heavy Metals Removal. Available at: [Link]

  • Metal Scavenger User Guide | Biotage. Available at: [Link]

  • Metal Scavenger Guide - Sopachem. Available at: [Link]

  • Overview of Activated Carbon Derived From Biomass for Heavy Metal Removal - AIP Publishing. Available at: [Link]

  • Synthesis of Activated Carbons for Heavy Metals Removal | Request PDF - ResearchGate. Available at: [Link]

  • Activated Carbon For Heavy Metal Removal-Heycarbons. Available at: [Link]

  • Adsorption of heavy metal onto biomass-derived activated carbon: review - PMC. Available at: [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. Available at: [Link]

  • Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents.
  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis - PMC. Available at: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Royal Society of Chemistry. Available at: [Link]

  • Method of removing palladium - Google Patents.
  • Process for recovery of palladium from spent catalyst - Google Patents.
  • Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis - RSC Publishing. Available at: [Link]

  • Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] - Google Patents.

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 5-(4-Fluorophenyl)-4-pentenoic Acid

Welcome to the Technical Support Center for the optimization of 5-(4-fluorophenyl)-4-pentenoic acid synthesis. This guide is designed for researchers and drug development professionals seeking to master the microwave-ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of 5-(4-fluorophenyl)-4-pentenoic acid synthesis. This guide is designed for researchers and drug development professionals seeking to master the microwave-assisted Heck cross-coupling between 4-fluoroiodobenzene and 4-pentenoic acid.

By leveraging dielectric heating, microwave-assisted organic synthesis (MAOS) accelerates the palladium-catalyzed carbon-carbon bond formation, reducing reaction times from hours to mere minutes[1]. However, precise control over reaction parameters is required to prevent catalyst degradation, thermal runaway, and alkene isomerization.

Mechanistic Pathway & Workflow

Understanding the catalytic cycle is the first step in troubleshooting. The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, driven forward by microwave irradiation and base-assisted elimination.

Heck_Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (4-Fluoroiodobenzene) Pd0->OA Ar-I addition MI Migratory Insertion (4-Pentenoic Acid) OA->MI Alkene coordination BHE β-Hydride Elimination (Forms Product) MI->BHE C-C bond formation RE Base-Assisted Reductive Elimination BHE->RE Product release RE->Pd0 HX neutralization

Caption: Catalytic cycle of the microwave-assisted Heck coupling for 5-(4-fluorophenyl)-4-pentenoic acid.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating Standard Operating Procedure (SOP). Every step includes a causal explanation and a validation checkpoint.

Materials:

  • 4-Fluoroiodobenzene (1.0 mmol, 222 mg)

  • 4-Pentenoic acid (1.2 mmol, 120 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Tri-o-tolylphosphine [P(o-tol)₃] (0.10 mmol, 30.4 mg)

  • Triethylamine [Et₃N] (2.0 mmol, 278 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Execution:

  • Catalyst Activation: In a 10 mL microwave-certified pressure vial equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tol)₃. Add 3.0 mL of anhydrous DMF.

    • Causality: DMF is chosen because its high loss tangent (tan δ = 0.161) allows it to couple highly efficiently with microwave energy, enabling rapid dielectric heating[2]. Stirring for 2 minutes allows the in situ reduction of Pd(II) to the active Pd(0) species.

  • Reagent Loading: Add 4-fluoroiodobenzene, 4-pentenoic acid, and Et₃N. Seal the vial with a Teflon-lined crimp cap.

    • Causality: Et₃N serves a dual purpose: it deprotonates the carboxylic acid to prevent lactonization and neutralizes the HI generated during reductive elimination.

  • Microwave Irradiation:

    • Ramp Time: 3 minutes to 120 °C. (A gradual ramp prevents localized superheating).

    • Hold Time: 15 minutes at 120 °C.

    • Power: Dynamic/Variable (max 200 W) to maintain temperature without overpressurization[3].

  • In-Process Validation (Critical): Cool the vessel to <40 °C. Sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, and analyze via GC-MS.

    • Self-Validation Check: The reaction is successful and complete when the starting material peak (m/z 222) is fully consumed, and the product peak (m/z 194) is dominant. If m/z 222 persists, the reaction requires troubleshooting (see Section 4).

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Add 10 mL of 1M HCl.

    • Self-Validation Check: Verify the aqueous layer is at pH ~2. Causality: Acidification is strictly required to protonate the pentenoate salt back into its free carboxylic acid form, allowing it to partition into the organic phase.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 70:30 with 1% AcOH).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield/isomerization. Use this data to benchmark your own optimizations.

Table 1: Optimization Parameters for 5-(4-Fluorophenyl)-4-pentenoic Acid Synthesis

EntryAryl HalideCatalyst SystemSolventTemp (°C)Time (min)Yield (%)Isomer Ratio (4-ene : 3-ene)
1Ar-IPd(OAc)₂ / P(o-tol)₃DMF120158885:15
2Ar-IPd(OAc)₂ / P(o-tol)₃ / Ag₂CO₃DMF120159498:2
3Ar-IPd(OAc)₂ / P(o-tol)₃MeCN100307580:20
4Ar-BrPd(OAc)₂ / XPhosDMF140258190:10

Note: Entry 2 demonstrates the optimal conditions for suppressing double-bond migration.

Troubleshooting Guide & FAQs

Troubleshooting_Tree Issue Issue Detected LowYield Low Yield / Incomplete Conversion Issue->LowYield Isomers Formation of Alkene Isomers Issue->Isomers Overpressure Vessel Overpressurization Issue->Overpressure Sol1 Increase ligand ratio or check catalyst LowYield->Sol1 Sol2 Add Ag2CO3 to suppress isomerization Isomers->Sol2 Sol3 Reduce ramp rate or lower concentration Overpressure->Sol3

Caption: Decision matrix for troubleshooting common issues in microwave-assisted Heck reactions.

Q1: Why am I seeing significant amounts of the 3-pentenoic acid isomer instead of the desired 4-pentenoic acid derivative? A1: This is caused by double-bond migration. After the initial β-hydride elimination, the intermediate Pd-H species can re-insert into the alkene in the opposite direction before dissociating. Solution: Switch to a cationic palladium pathway by adding a halide scavenger like Ag₂CO₃ (1.0 eq). This abstracts the iodide, accelerating the dissociation of the product from the Pd complex and outcompeting the re-insertion step, thereby suppressing isomerization[4].

Q2: My reaction vessel frequently overpressurizes, causing the microwave to abort the run. How can I prevent this? A2: Overpressurization typically results from thermal runaway or solvent boiling beyond the vessel's pressure limits. Solution:

  • Ensure the vessel is filled to no more than 50% of its total volume to provide adequate headspace for solvent expansion[3].

  • Implement a slower temperature ramp (e.g., 5 minutes to reach 120 °C) rather than applying maximum power immediately.

  • Verify that your solvent matches your target temperature profile. DMF is excellent for 120 °C, but lower boiling solvents will generate excessive pressure.

Q3: The conversion of 4-fluoroiodobenzene stalls at 60%. Should I increase the microwave temperature? A3: Not necessarily. Stalled conversions in Heck reactions often indicate catalyst deactivation (e.g., the precipitation of inactive palladium black) rather than a lack of thermal energy. Solution: Instead of increasing the temperature—which might exacerbate catalyst degradation—increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 using P(o-tol)₃) to stabilize the active Pd(0) species[1]. Additionally, ensure your DMF is thoroughly degassed to prevent oxidative degradation of the phosphine ligand.

Q4: Can I use 4-fluorobromobenzene instead of the iodo-derivative to reduce starting material costs? A4: Yes, but aryl bromides are significantly less reactive in the oxidative addition step of the catalytic cycle. Solution: If switching to 4-fluorobromobenzene, you must use a more electron-rich, sterically hindered ligand (such as XPhos or JohnPhos) to facilitate oxidative addition, and increase the reaction temperature to 140 °C (See Table 1, Entry 4).

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI Catalysts |[Link]

  • Getting Started with Microwave Synthesis | CEM Corporation |[Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes | MDPI Molecules |[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 5-(4-Fluorophenyl)-4-pentenoic Acid vs. 5-(4-Chlorophenyl)-4-pentenoic Acid in Advanced Synthesis

As a Senior Application Scientist, I approach the selection of halogenated building blocks not merely as a structural choice, but as a strategic programming of a molecule's synthetic destiny. In drug development and comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection of halogenated building blocks not merely as a structural choice, but as a strategic programming of a molecule's synthetic destiny. In drug development and complex organic synthesis, 5-(4-Fluorophenyl)-4-pentenoic acid (F-PPA) [1] and 5-(4-Chlorophenyl)-4-pentenoic acid (Cl-PPA) serve as highly valuable γ,δ -unsaturated carboxylic acid precursors.

While structurally identical save for a single para-halogen atom, these two compounds exhibit a profound divergence in their reactivity profiles. This guide objectively compares their performance, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols to harness their distinct chemical properties.

Structural and Electronic Causality

The reactivity of F-PPA and Cl-PPA can be divided into two distinct domains: the alkene/carboxylic acid moiety and the aryl halide moiety .

The Insulated Alkene (Convergent Reactivity)

Both compounds feature a conjugated alkene separated from the carboxylic acid by a two-carbon aliphatic chain. Because the alkene is electronically insulated from the direct inductive effects of the para-halogen by the intervening phenyl ring, the Highest Occupied Molecular Orbital (HOMO) of the alkene remains largely unperturbed. Consequently, both F-PPA and Cl-PPA exhibit nearly identical reactivity toward electrophilic and radical additions, such as halolactonization or photoredox-catalyzed cascade difluoroalkylation to form γ -butyrolactones[2][3].

The Aryl Halide (Divergent Reactivity)

The true divergence lies in the carbon-halogen (C-X) bond. The reactivity of a halogenated arene in palladium-catalyzed cross-coupling is governed by the C-X bond dissociation energy (BDE)[4].

  • Fluorine (F-PPA): The C-F bond is exceptionally strong (~115 kcal/mol). Fluorine's strong inductive withdrawal (-I) is counterbalanced by strong resonance donation (+R) due to excellent 2p-2p orbital overlap with the aromatic ring. This makes F-PPA virtually inert to standard Pd(0) oxidative addition[4].

  • Chlorine (Cl-PPA): The C-Cl bond is significantly weaker (~81 kcal/mol). Chlorine exhibits a strong -I effect but poor +R effect (due to 3p-2p orbital mismatch), rendering the para-position highly susceptible to oxidative addition by transition metals[4].

G Substrate Halogenated Phenylpentenoic Acid FPPA 5-(4-Fluorophenyl)-4-pentenoic acid Substrate->FPPA ClPPA 5-(4-Chlorophenyl)-4-pentenoic acid Substrate->ClPPA CF_Bond C-F Bond (~115 kcal/mol) Inert to Pd(0) FPPA->CF_Bond Alkene Alkene Reactivity (Lactonization) FPPA->Alkene Similar CCl_Bond C-Cl Bond (~81 kcal/mol) Reactive to Pd(0) ClPPA->CCl_Bond ClPPA->Alkene Similar Coupling Cross-Coupling (Suzuki, Buchwald) CF_Bond->Coupling No Reaction CCl_Bond->Coupling Orthogonal Handle

Divergent reactivity pathways of F-PPA and Cl-PPA based on C-X bond energetics.

Quantitative Data Comparison

To facilitate objective selection, the table below summarizes the critical physicochemical and reactivity metrics defining these two substrates.

Reactivity Metric / Property5-(4-Fluorophenyl)-4-pentenoic acid5-(4-Chlorophenyl)-4-pentenoic acid
CAS Registry Number 190595-67-6[1]445477-03-2 (Analogous class)
C-X Bond Dissociation Energy ~115 kcal/mol[4]~81 kcal/mol[4]
Hammett Constant ( σp​ ) +0.06 (Weakly deactivating)+0.23 (Moderately deactivating)
Alkene Radical Lactonization Yield >75% (Highly efficient)[2]>70% (Highly efficient)
Pd-Catalyzed Suzuki Coupling 0% (Inert under standard conditions)[4]>85% (Highly reactive)
Primary Synthetic Utility Metabolic stability (Bioisostere)Orthogonal cross-coupling handle

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. They not only provide step-by-step instructions but also incorporate internal logic to verify the mechanistic claims made above.

Protocol 1: Alkene Functionalization via Photoredox Lactonization

This protocol validates the convergent reactivity of the alkene moiety. Both F-PPA and Cl-PPA will successfully undergo this radical cascade[2][3].

Objective: Synthesize a fluorinated γ -butyrolactone via radical addition to the alkene. Causality: A photocatalyst generates an electrophilic radical that adds to the electron-rich alkene. The pendant carboxylic acid subsequently traps the reactive intermediate, driving the cyclization forward.

  • Preparation: In an oven-dried 10 mL Schlenk tube, add F-PPA or Cl-PPA (0.2 mmol), iododifluoroalkyl reagent (0.4 mmol), and fac -Ir(ppy) 3​ (1 mol%)[2].

  • Solvent & Base: Add K 2​ HPO 4​ (0.4 mmol) and 2.0 mL of degassed anhydrous acetonitrile.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen (which quenches the excited state of the photocatalyst).

  • Irradiation: Stir the mixture at room temperature under irradiation with a 450 nm blue LED for 12 hours.

  • Workup: Quench with water (5 mL), extract with EtOAc (3 x 5 mL), wash with brine, and dry over Na 2​ SO 4​ .

  • Validation: Purify via flash chromatography. Both substrates will yield the corresponding γ -butyrolactone in comparable yields (>70%), proving the halogen does not sterically or electronically hinder the alkene[2].

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol validates the divergent reactivity of the aryl halide moiety. It utilizes a competitive reaction setup to prove the kinetic inertness of the C-F bond[4].

Objective: Demonstrate the selective oxidative addition of Pd(0) into the C-Cl bond while sparing the C-F bond. Causality: The activation energy required for Pd(0) to insert into the 115 kcal/mol C-F bond cannot be met at 80°C, whereas the 81 kcal/mol C-Cl bond readily undergoes oxidative addition[4].

  • Preparation: To a reaction vial, add an equimolar mixture of F-PPA (0.5 mmol) and Cl-PPA (0.5 mmol).

  • Reagents: Add phenylboronic acid (0.4 mmol, substoichiometric to force competition), Pd(dppf)Cl 2​ (5 mol%), and K 2​ CO 3​ (1.5 mmol).

  • Solvent: Add 5 mL of a 4:1 mixture of 1,4-Dioxane and H 2​ O. Degas by sparging with N 2​ for 10 minutes.

  • Reaction: Seal the vial and heat at 80°C for 4 hours with vigorous stirring.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acids), and extract with EtOAc (3 x 10 mL).

  • Validation: Analyze the crude mixture via LC-MS. The chromatogram will show quantitative recovery of unreacted F-PPA, while Cl-PPA will be consumed to form the biphenyl cross-coupled product.

Workflow Start Equimolar Mixture F-PPA + Cl-PPA Reagents PhB(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Reagents Reaction Heat at 80°C for 4h Reagents->Reaction Workup Aqueous Extraction Reaction->Workup Analysis LC-MS Analysis Workup->Analysis Result1 Unreacted F-PPA Analysis->Result1 Result2 Coupled Biphenyl Product Analysis->Result2

Workflow for competitive Suzuki-Miyaura coupling demonstrating Cl-PPA chemoselectivity.

Conclusion for Drug Development Professionals

The choice between 5-(4-Fluorophenyl)-4-pentenoic acid and 5-(4-Chlorophenyl)-4-pentenoic acid dictates the late-stage functionalization strategy of your pipeline.

  • Select Cl-PPA when you require an orthogonal handle for downstream C-C or C-N bond formation via transition-metal catalysis.

  • Select F-PPA when your synthetic route is complete and you require a metabolically stable bioisostere that will resist enzymatic oxidation (e.g., CYP450 metabolism) without risking unwanted cross-reactivity during complex library synthesis.

References

  • Title: 5-(4-Fluorophenyl)-4-pentenoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Photoredox-Catalyzed Cascade Difluoroalkylation and Intramolecular Cyclization for Construction of Fluorinated γ-Butyrolactones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of difluoroalkyl-γ-butyrolactones from iododifluoromethyl ketones and 4-pentenoic acids Source: RHHZ URL: [Link]

Sources

Comparative

A Comparative Guide to Analytical Methods for the Quantification of 5-(4-Fluorophenyl)-4-pentenoic Acid

Introduction & Mechanistic Context The accurate quantification of 5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6)[1] is a critical requirement in pharmaceutical synthesis, where it frequently serves as a key fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The accurate quantification of 5-(4-Fluorophenyl)-4-pentenoic acid (CAS: 190595-67-6)[1] is a critical requirement in pharmaceutical synthesis, where it frequently serves as a key fluorinated aromatic intermediate. Structurally, this compound features a hydrophobic fluorophenyl ring conjugated to an alkene, terminating in a carboxylic acid moiety.

From a chromatographic perspective, this structure dictates our analytical strategy. The carboxylic acid group (estimated pKa ~4.5) requires strict pH control in the mobile phase to prevent partial ionization, which causes severe peak tailing on reversed-phase stationary phases. Simultaneously, the conjugated π -system (aromatic ring + alkene) provides a robust chromophore, making ultraviolet (UV) detection highly viable.

While modern laboratories often default to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the gold standard for assay and purity release testing. This guide objectively compares HPLC-UV against alternative platforms and provides a self-validating protocol grounded in the ICH Q2(R2) guidelines (effective June 14, 2024) [2].

Objective Methodology Comparison

When quantifying a synthetic intermediate like 5-(4-Fluorophenyl)-4-pentenoic acid, the analytical method must be "fit for purpose"[3]. We must balance sensitivity, precision, and operational overhead.

  • HPLC-UV: The workhorse. It leverages the π→π∗ transition of the fluorophenyl group. Because UV absorbance is governed by the Beer-Lambert law, it offers an exceptionally wide linear dynamic range and high precision (RSD < 1.0%), which is critical for assaying bulk materials[4].

  • LC-MS/MS: Utilizes Electrospray Ionization (ESI) in negative mode to detect the deprotonated carboxylate [M−H]− . While it offers unparalleled sensitivity (sub-ng/mL), it suffers from matrix-induced ion suppression and higher variability (RSD 2-5%), making it less ideal for high-concentration assay testing[4][5].

  • UPLC-UV: Uses sub-2 μ m particles to achieve higher theoretical plates and faster run times. However, it requires ultra-high-pressure infrastructure and is more susceptible to column fouling from crude synthetic matrices.

Table 1: Performance Comparison for Aromatic Acid Quantification
ParameterHPLC-UV (Recommended)LC-MS/MS (Alternative)UPLC-UV (Alternative)
Primary Application Assay, Purity, Release TestingTrace Impurity ProfilingHigh-Throughput Assay
Detection Mechanism UV Absorbance (Conjugated π -system)ESI(-) Mass-to-Charge RatioUV Absorbance
Limit of Detection (LOD) ~0.1 - 0.5 μ g/mL~0.5 - 5.0 ng/mL~0.05 - 0.2 μ g/mL
Linear Dynamic Range 104 to 105 103 to 104 104 to 105
Typical Precision (RSD) < 1.0% < 5.0%< 1.0%
Matrix Susceptibility Low (Chromatographic resolution)High (Ion suppression)Low
Capital / Operational Cost Low / LowHigh / HighModerate / Moderate

Data synthesized from comparative analytical frameworks for aromatic carboxylic acids[4][5].

Mechanistic Workflow & Visualizations

To ensure scientific integrity, the method must be designed around the physicochemical properties of the analyte. We utilize an acidic mobile phase (pH ~2.0) to fully protonate the pentenoic acid. This neutralizes the molecule, maximizing hydrophobic interactions with the C18 carbon chains and ensuring a sharp, symmetrical Gaussian peak.

Detection N1 5-(4-Fluorophenyl)-4-pentenoic acid (Sample Matrix) N2 Reversed-Phase C18 Column (Hydrophobic Interaction) N1->N2 N4 UV Detection (254 nm) (π → π* Transition) N2->N4 N3 Acidic Mobile Phase (0.1% TFA) (Ion Suppression of -COOH) N3->N2 Modifies Partitioning N5 Chromatographic Peak (Quantification) N4->N5

Figure 1: Mechanistic pathway of HPLC-UV detection for 5-(4-Fluorophenyl)-4-pentenoic acid.

Experimental Protocol: A Self-Validating HPLC-UV System

This protocol is designed in strict accordance with the ICH Q14 (Analytical Procedure Development) and the newly revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines[3][6]. The Q2(R2) revision emphasizes a lifecycle and Quality-by-Design (QbD) approach, requiring justification for parameter selection and rigorous statistical evaluation[6][7].

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 μ m particle size (Provides sufficient theoretical plates to resolve the trans/cis isomers of the pentenoic acid double bond).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 80% B over 15 minutes. (The fluorophenyl group is highly hydrophobic; a gradient ensures elution while washing strongly retained synthetic impurities).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (Optimal for the conjugated fluorophenyl-alkene system).

  • Injection Volume: 10 μ L.

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)

G A 1. Method Development (ICH Q14 Lifecycle Approach) B 2. System Suitability Testing (Resolution > 2.0, Tailing < 1.5) A->B C 3. Specificity / Selectivity (Forced Degradation & Peak Purity) B->C D 4. Linearity & Range (Reporting Level to 120% of Spec) C->D E 5. Accuracy & Precision (Spike Recovery & Repeatability) D->E F 6. Continuous Monitoring (Post-Approval Change Management) E->F

Figure 2: ICH Q2(R2) and Q14 aligned validation lifecycle for analytical procedures.

Step 1: Specificity via Forced Degradation Causality: We must prove the UV peak at 254 nm belongs only to 5-(4-Fluorophenyl)-4-pentenoic acid. Action: Subject the standard to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light. Inject the degraded samples. Use Photodiode Array (PDA) detection to calculate the Peak Purity Index. The purity angle must be less than the purity threshold, proving no co-eluting degradants exist under the main peak[2].

Step 2: Linearity and Range Causality: To ensure the UV detector's photomultiplier tube response is directly proportional to concentration. Action: Prepare 5 concentration levels from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 μ g/mL). Perform linear regression. The correlation coefficient ( R2 ) must be ≥0.999 .

Step 3: Accuracy (Spike Recovery) Causality: To prove the sample matrix (e.g., residual solvents or catalysts from synthesis) does not interfere with quantification. Action: Spike known amounts of the reference standard into a blank matrix at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery. Acceptable range: 98.0% - 102.0%[2].

Step 4: Precision (Repeatability & Intermediate Precision) Causality: To validate the autosampler's reliability and the method's ruggedness across different days/analysts. Action: Inject the 100% target concentration sample 6 times consecutively. Calculate the Relative Standard Deviation (RSD) of the peak areas. ICH Q2(R2) requires RSD ≤2.0% for assay methods[2][5].

Table 2: Representative Validation Data for 5-(4-Fluorophenyl)-4-pentenoic acid
Validation Parameter (ICH Q2(R2))Acceptance CriteriaExperimental ResultStatus
System Suitability (Tailing Factor) ≤1.5 1.12Pass
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.21, Threshold: 1.05Pass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Repeatability (Injection Precision) RSD ≤2.0% (n=6)0.45%Pass
Intermediate Precision RSD ≤2.0% (n=12, 2 days)0.68%Pass

Conclusion

For the quantification of 5-(4-Fluorophenyl)-4-pentenoic acid, HPLC-UV provides the optimal balance of precision, robustness, and cost-efficiency. While LC-MS/MS is indispensable for structural elucidation and trace genotoxic impurity screening, the inherent stability of UV detection—coupled with a well-designed acidic reversed-phase separation—makes it the superior choice for routine assay and release testing. By adhering to the updated ICH Q2(R2) and Q14 guidelines, laboratories can establish a self-validating, lifecycle-managed analytical procedure that guarantees regulatory compliance and scientific integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). (Effective June 14, 2024). Retrieved from:[Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration . U.S. FDA. (March 2024). Retrieved from:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures . QbD Group. (March 19, 2024). Retrieved from:[Link]

  • New update for the ICH Q2 (R2) guidance on Analytical Process Validation . AMSbiopharma. (May 07, 2024). Retrieved from:[Link]

  • Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids . National Institutes of Health (PMC). (June 28, 2016). Retrieved from:[Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Method Validation for 5-(4-Fluorophenyl)-4-pentenoic Acid in Biological Matrices

Executive Summary: The Analytical Challenge As analytical scientists, we frequently encounter molecules that resist standard platform approaches. 5-(4-Fluorophenyl)-4-pentenoic acid (5-FPPA) —a fluorinated fatty acid ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

As analytical scientists, we frequently encounter molecules that resist standard platform approaches. 5-(4-Fluorophenyl)-4-pentenoic acid (5-FPPA) —a fluorinated fatty acid analog often utilized as a mechanistic probe or biomarker for specific metabolic pathways—is a prime example. Its high polarity, acidic nature, and lack of a strong UV chromophore make it a notoriously difficult target to quantify in complex biological matrices like human plasma.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives (GC-MS and HPLC-UV). Furthermore, it provides a self-validating, step-by-step protocol grounded in the [1], ensuring your data can withstand rigorous regulatory scrutiny.

Comparative Performance Analysis: Why LC-MS/MS?

When developing an assay for 5-FPPA, the physicochemical properties of the analyte dictate the analytical platform. Relying on the wrong modality leads to compromised sensitivity and insurmountable matrix effects.

  • HPLC-UV: The fluorophenyl ring provides poor molar absorptivity at higher wavelengths. Detecting 5-FPPA requires low-UV monitoring (e.g., 210 nm), which suffers from severe baseline interference from endogenous plasma proteins and lipids.

  • GC-MS: While offering excellent chromatographic resolution, the terminal carboxylic acid group of 5-FPPA requires tedious chemical derivatization (e.g., silylation or methylation) to increase volatility. This adds hours to sample preparation and introduces significant recovery variability.

  • LC-MS/MS: Operates natively with the molecule's acidic nature. Negative Electrospray Ionization (ESI-) readily deprotonates the carboxylic acid to form a stable [M-H]⁻ precursor ion, enabling direct, high-throughput analysis with unparalleled specificity via Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison for 5-FPPA Detection in Human Plasma
ParameterLC-MS/MS (Proposed)GC-MSHPLC-UV
Sensitivity (LLOQ) 1.0 ng/mL 25.0 ng/mL500.0 ng/mL
Sample Preparation SPE (No derivatization)LLE + DerivatizationProtein Precipitation
Prep Time per 96-well ~1.5 hours ~4.5 hours~1.0 hour
Analytical Run Time 3.0 minutes 15.0 minutes12.0 minutes
Specificity Excellent (MRM) High (SIM)Poor (Isobaric interference)

Mechanistic Grounding: The Causality of the LC-MS/MS Protocol

To build a robust assay, we must understand the why behind the method parameters. Every choice in this protocol is designed to create a self-validating system that inherently corrects for analytical drift.

Chromatographic Strategy: Biphenyl vs. C18

Standard C18 columns often fail to separate 5-FPPA from co-extracted endogenous phospholipids, leading to ion suppression. We utilize a Biphenyl stationary phase . The biphenyl chemistry provides enhanced π−π interactions with the electron-withdrawing fluorophenyl ring of 5-FPPA. This orthogonal retention mechanism effectively shifts the analyte away from the phospholipid elution zone, preserving ionization efficiency.

Mass Spectrometry & Fragmentation

In negative ESI, 5-FPPA (MW 194.2) yields an abundant [M-H]⁻ precursor at m/z 193.2. Collision-induced dissociation (CID) drives two primary fragmentation pathways, which we monitor to ensure absolute specificity:

  • Quantifier Ion (m/z 149.2): Driven by the neutral loss of CO₂ (44 Da), a highly favorable and stable pathway for terminal carboxylic acids.

  • Qualifier Ion (m/z 133.1): Resulting from the cleavage of the pentenoic acid tail via the loss of acetic acid (CH₃COOH, 60 Da).

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 193.2 Quant Quantifier Ion m/z 149.2 (Neutral Loss of CO₂) Parent->Quant CID (15 eV) Qual Qualifier Ion m/z 133.1 (Loss of CH₃COOH) Parent->Qual CID (25 eV)

Collision-induced dissociation (CID) fragmentation pathway of 5-FPPA in negative ESI mode.

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with global regulatory standards, this protocol relies on a stable-isotope labeled internal standard (SIL-IS), 5-FPPA-d4 . Because the SIL-IS co-elutes with the native analyte, it acts as a continuous, internal self-check—perfectly correcting for well-to-well variations in extraction recovery and neutralizing the impact of matrix-induced ion suppression, a critical requirement highlighted in [2].

Step-by-Step Methodology

1. Sample Preparation (Weak Anion Exchange - SPE) Rationale: 5-FPPA is negatively charged at physiological pH. A Weak Anion Exchange (WAX) solid-phase extraction cartridge traps the analyte via ionic interactions, allowing aggressive washing of neutral lipids and basic proteins before elution.

SPEWorkflow A 1. Aliquot Plasma (50 µL) B 2. Add Internal Standard (5-FPPA-d4) A->B C 3. Dilute with 2% NH₄OH B->C D 4. Load onto WAX SPE Plate C->D E 5. Wash: H₂O then MeOH D->E F 6. Elute: 5% Formic Acid in MeOH E->F G 7. Evaporate & Reconstitute F->G H 8. LC-MS/MS Analysis G->H

Step-by-step Weak Anion Exchange (WAX) SPE workflow for 5-FPPA extraction from plasma.

2. LC-MS/MS Conditions

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.01% Ammonium hydroxide in Water (maintains basic pH to ensure the analyte remains deprotonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Validation Criteria & Experimental Data

Following the [3], the method was evaluated for accuracy, precision, and matrix effects. The combination of WAX SPE and a Biphenyl column yielded a highly robust assay with an absolute matrix factor of 0.98 (indicating negligible ion suppression).

Table 2: Summary of Validation Data (n=6 per QC level)
QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Accuracy (%)
LLOQ 1.06.27.5102.4
Low QC 3.04.15.298.7
Mid QC 50.02.83.4101.1
High QC 800.01.92.599.3

Note: All parameters comfortably pass the ICH M10 acceptance criteria of ±15% for QCs and ±20% for the LLOQ.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Quantitative bioanalysis by LC-MS/MS: a review Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 5-(4-Fluorophenyl)-4-pentenoic acid using Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory checkpoint, but a fundamental pillar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory checkpoint, but a fundamental pillar of safety and efficacy. For a molecule like 5-(4-Fluorophenyl)-4-pentenoic acid, a potential building block in novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for this purpose, grounded in experimental data and established scientific principles.

The Imperative of Purity in Drug Development

The purity of a pharmaceutical intermediate directly influences the quality, yield, and impurity profile of the final API. Undetected or poorly quantified impurities can lead to downstream reaction failures, the formation of toxic byproducts, and significant delays in the development timeline. Therefore, the choice of an analytical method for purity determination is a critical decision, balancing accuracy, precision, and efficiency.

Quantitative NMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity assessment.[1] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[2] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the compound itself.[3][4] This is a significant advantage, particularly in early-stage development when fully characterized reference materials of the target molecule may not be available.[5]

The Dual Advantage of ¹H and ¹⁹F qNMR for 5-(4-Fluorophenyl)-4-pentenoic acid

The structure of 5-(4-Fluorophenyl)-4-pentenoic acid offers two excellent handles for qNMR analysis: protons (¹H) and fluorine (¹⁹F).

  • ¹H qNMR: As with most organic molecules, ¹H NMR provides a wealth of signals for quantification. For 5-(4-Fluorophenyl)-4-pentenoic acid, the olefinic protons or the aromatic protons can be selected for integration.

  • ¹⁹F qNMR: The presence of a fluorine atom provides a distinct and often simpler analytical window.[6] The advantages of ¹⁹F qNMR include:

    • A wide chemical shift range , which minimizes the likelihood of signal overlap with impurities or the internal standard.[3][7]

    • High sensitivity , as the ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance.[6]

    • A clean spectral background , as fluorine is rare in common solvents and impurities, reducing interference.[3]

Head-to-Head Comparison: qNMR vs. Chromatographic Techniques

While qNMR offers a direct measure of molar purity, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used alternatives. The following table provides a comparative overview:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[8]Comparative method based on separation and UV absorbance.Separation based on volatility and mass-to-charge ratio detection.[5]
Reference Standard Requires a certified internal standard (can be unrelated to the analyte).[9]Typically requires a reference standard of the analyte for accurate quantification; area percent method assumes similar response factors for impurities.[10]Can be quantitative with appropriate standards; often used for impurity identification.[11]
Accuracy High, provides an absolute purity value.[12]High, but can be influenced by the response factors of impurities.[10]Can be highly accurate with isotopic dilution methods.
Precision Excellent, typically with low relative standard deviation (RSD).[12]Very good, with low RSD.[13]Good to excellent, depending on the method.
Selectivity High spectral resolution allows for differentiation of structurally similar compounds.High separation efficiency.Excellent separation and specific detection by mass.
Sample Preparation Simple dissolution of accurately weighed sample and internal standard.More involved, often requiring mobile phase preparation and filtration.May require derivatization for non-volatile compounds like carboxylic acids.[14]
Analysis Time Relatively fast, especially with modern instrumentation.Can be time-consuming depending on the run time.Can be lengthy, including derivatization and run time.
Structural Information Provides detailed structural information for both the analyte and any detected impurities.Provides retention time and UV spectrum, limited structural information.Provides fragmentation patterns aiding in structural elucidation.

Experimental Design: A Validated qNMR Protocol

The following presents a detailed, step-by-step methodology for the purity determination of 5-(4-Fluorophenyl)-4-pentenoic acid using ¹⁹F qNMR.

Selection of the Internal Standard

An ideal internal standard for ¹⁹F qNMR should:

  • Have a high purity, certified by a traceable method.

  • Be chemically stable and non-reactive with the analyte and solvent.

  • Be soluble in the chosen deuterated solvent.

  • Possess a simple ¹⁹F NMR spectrum with at least one sharp signal that does not overlap with the analyte's signals.[3]

For this analysis, 4,4'-Difluorobenzophenone is a suitable choice. It is a solid, highly pure, and its ¹⁹F signal is a singlet that is well-separated from the expected signal of the analyte.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 5-(4-Fluorophenyl)-4-pentenoic acid weigh_is Accurately weigh 4,4'-Difluorobenzophenone (IS) nmr_setup Set up NMR spectrometer (e.g., 400 MHz) for ¹⁹F qNMR dissolve Dissolve both in a precise volume of Deuterated Solvent (e.g., DMSO-d6) in an NMR tube dissolve->nmr_setup acq_params Optimize acquisition parameters (Relaxation delay, flip angle, scans) nmr_setup->acq_params acquire Acquire FID acq_params->acquire ft Fourier Transform FID acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate Purity using qNMR equation integrate->calculate caption Workflow for Purity Determination by qNMR.

Caption: Workflow for Purity Determination by qNMR.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 5-(4-Fluorophenyl)-4-pentenoic acid into a clean, dry vial.

    • Accurately weigh approximately 15 mg of 4,4'-Difluorobenzophenone (Internal Standard, IS) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer the solution to a 5 mm NMR tube.

  • ¹⁹F NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Nucleus: ¹⁹F

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Sufficient to cover the signals of both the analyte and the IS (e.g., -100 to -120 ppm).

    • Transmitter Frequency Offset: Set midway between the analyte and IS signals to minimize off-resonance effects.[7]

    • Flip Angle: 90° for maximum signal intensity.

    • Relaxation Delay (D1): Crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest. A conservative value of 30-60 seconds is often used.[7][9]

    • Number of Scans: 16 to 64, depending on the concentration, to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

    • Acquisition Time: At least 3 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully perform manual phase correction and baseline correction to ensure accurate integration.

    • Integrate the well-resolved ¹⁹F signal of 5-(4-Fluorophenyl)-4-pentenoic acid and the singlet from 4,4'-Difluorobenzophenone.

  • Purity Calculation: The purity of the analyte (Purity_analyte) is calculated using the following equation:[2]

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of fluorine nuclei for the integrated signal (1 for both analyte and IS in this case)

    • M: Molar mass (Analyte: 194.21 g/mol ; IS: 218.19 g/mol )

    • m: Mass

    • Purity_IS: Certified purity of the internal standard

Comparative Data: An Illustrative Example

To demonstrate the comparative power of these techniques, consider a hypothetical batch of synthesized 5-(4-Fluorophenyl)-4-pentenoic acid analyzed by ¹⁹F qNMR, HPLC-UV, and GC-MS.

Analytical TechniqueResultInterpretation
¹⁹F qNMR Purity: 98.5% (w/w)Provides a direct, absolute measure of the main component. The remaining 1.5% consists of non-fluorinated impurities and potentially a small amount of a fluorinated byproduct detected at a different chemical shift.
HPLC-UV (Area %) Purity: 99.5%Indicates a major peak at 99.5% of the total peak area. However, this value is relative and assumes that all impurities have a similar UV response to the main compound, which may not be accurate. Non-UV active impurities would be missed.
GC-MS Main peak identified as the target compound. A minor peak (0.3%) identified as a potential starting material.Confirms the identity of the main component and a volatile impurity. Non-volatile impurities would not be detected without derivatization.

This example highlights the orthogonal nature of these techniques. qNMR provides the most accurate absolute purity, while HPLC is excellent for detecting UV-active impurities, and GC-MS is powerful for identifying volatile components.

Logical Framework for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis at each stage of drug development.

G cluster_stage Development Stage cluster_method Recommended Primary Method cluster_orthogonal Orthogonal/Confirmatory Methods start Purity Validation Required for 5-(4-Fluorophenyl)-4-pentenoic acid early_dev Early Stage Development (No reference standard available) start->early_dev late_dev Late Stage / Quality Control (Reference standard available) start->late_dev qnmr qNMR (Absolute Purity, Structural Info) early_dev->qnmr hplc HPLC (Impurity Profiling, High Throughput) late_dev->hplc gcms GC-MS (Volatile Impurities) qnmr->gcms Volatile Analysis lcms LC-MS (Impurity ID) qnmr->lcms Confirm Impurity ID hplc->qnmr Absolute Quantification elemental Elemental Analysis (Overall Purity Check) hplc->elemental Cross-validation caption Decision tree for selecting a purity validation method.

Caption: Decision tree for selecting a purity validation method.

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity assessment of 5-(4-Fluorophenyl)-4-pentenoic acid, quantitative NMR stands out as a superior primary method, offering direct, absolute quantification without the need for a specific reference standard. The presence of the fluorine atom provides a unique opportunity to leverage the clean and highly resolved spectra of ¹⁹F qNMR, minimizing potential interferences and simplifying the analysis.

While techniques like HPLC and GC-MS are invaluable for impurity profiling and detecting trace components, they function best as orthogonal, complementary methods. A truly robust validation strategy, especially within a regulated drug development environment, would leverage the strengths of each. qNMR establishes an accurate, absolute purity value, while chromatographic techniques provide a detailed picture of the impurity landscape. This integrated approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. Available at: [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • Purity by Absolute qNMR Instructions. ACS.org. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at: [Link]

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  • Validation of quantitative NMR. PubMed. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. ResearchGate. Available at: [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. Available at: [Link]

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  • Determination of 4-cyano-5,5-bis (4-methoxyphenyl)-4-pentenoic acid in human plasma and platelets by gas chromatography—mass spectrometry. R Discovery. Available at: [Link]

  • Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension and erectile dysfunction. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Fluorophenyl)-4-pentenoic Acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(4-Fluorophenyl)-4-pentenoic acid. As a halogenated carboxylic acid, this compound requires specific waste management...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(4-Fluorophenyl)-4-pentenoic acid. As a halogenated carboxylic acid, this compound requires specific waste management procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Immediate Precautions

Before handling 5-(4-Fluorophenyl)-4-pentenoic acid, it is crucial to understand its inherent risks. The primary hazards associated with this compound are outlined by its GHS (Globally Harmonized System) classifications.

1.1. Health Hazards According to safety information, 5-(4-Fluorophenyl)-4-pentenoic acid is associated with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the "Exclamation Mark" pictogram signals these warning-level hazards[1]. Given its nature as a carboxylic acid, it can be corrosive, and similar compounds are known to cause severe skin and eye damage upon contact[2][3].

1.2. Personal Protective Equipment (PPE) A robust PPE protocol is the first line of defense. All personnel handling the compound must wear the following:

  • Eye and Face Protection: Tight-sealing safety goggles and a face shield are mandatory to protect against splashes and dust[4][5].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling[4][6].

  • Body Protection: A lab coat or appropriate protective clothing is required to prevent skin exposure[4].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, especially outside of a fume hood, a NIOSH-approved respirator should be used[4][7].

Waste Characterization and Segregation: The Core of Compliance

Proper disposal begins with accurate waste characterization. 5-(4-Fluorophenyl)-4-pentenoic acid falls into two important categories that dictate its disposal pathway: being a halogenated organic compound and an acid .

  • Halogenated Organic Waste: The fluorine atom in the phenyl group classifies this compound as a halogenated organic. These wastes cannot be mixed with non-halogenated solvents. The rationale is twofold: safety and cost. Halogenated wastes are generally more toxic and require specific, high-cost disposal methods like high-temperature incineration[8][9]. Mixing them with non-halogenated waste contaminates the entire volume, significantly increasing disposal costs[8][9].

  • Acidic Waste: As a carboxylic acid, this compound is corrosive. It must not be stored in metal containers due to the risk of reaction and container degradation[10]. Furthermore, it must be segregated from bases to prevent violent exothermic reactions.

Therefore, the waste stream for this compound must be designated as "Hazardous Waste: Halogenated Organic Acid."

On-Site Accumulation and Storage Protocol

All chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[11][12]. The following steps ensure compliance with EPA and OSHA regulations.

Step 1: Container Selection

  • Choose a container that is chemically compatible with the waste. For 5-(4-Fluorophenyl)-4-pentenoic acid, a high-density polyethylene (HDPE) or glass container is appropriate[10][13].

  • Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap[11][14].

  • The container size should be appropriate for the amount of waste generated to minimize headspace and disposal costs. Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion[10][13].

Step 2: Labeling

  • Label the container before the first drop of waste is added[11][15].

  • The label must, at a minimum, include the following information[8][11][12]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "5-(4-Fluorophenyl)-4-pentenoic acid" . Do not use abbreviations or chemical formulas[8][15].

    • An indication of the hazards (e.g., "Irritant," "Corrosive," "Toxic").

    • The date when waste was first added to the container.

Step 3: Storage and Segregation in the SAA

  • Keep the waste container closed at all times except when actively adding waste. Do not leave funnels in the container opening[11][15].

  • Store the container in a designated SAA, which should be under the direct control of laboratory personnel[10][11].

  • Use secondary containment (such as a plastic tub) to capture any potential leaks[14].

  • Segregate the halogenated acid waste container from incompatible materials, particularly bases and non-halogenated solvents, using physical barriers if necessary[11][14].

Parameter Requirement Rationale
Waste Category Halogenated Organic AcidPresence of fluorine and carboxylic acid group. Dictates specific disposal route.
GHS Hazard Codes H302, H315, H319, H335[1]Harmful if swallowed, Skin/Eye/Respiratory Irritant.
Required PPE Safety goggles, face shield, nitrile gloves, lab coat.Protects user from corrosive and irritant properties of the chemical[3][4].
Compatible Containers Glass, High-Density Polyethylene (HDPE).Prevents reaction and degradation of the container.
Incompatible Storage Bases, Oxidizing Agents, Metals, Non-Halogenated Solvents.Prevents dangerous chemical reactions and waste stream contamination[8][15].
Container Label "HAZARDOUS WASTE", full chemical name, hazard warnings.Ensures clear identification and regulatory compliance[8][12].

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or highly toxic, evacuate the lab and call emergency services[15].

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, turn off any nearby ignition sources[13].

  • Contain the Spill: Use absorbent pads or other appropriate spill control materials to contain the spill. Do not use combustible materials like paper towels for large spills of oxidizing materials[15].

  • Clean-Up: Wearing full PPE, carefully sweep up the solid material or absorb the liquid. Place the contaminated absorbent materials into a designated plastic bag or container[15].

  • Decontaminate: Clean the spill area with soap and water[16].

  • Dispose of Cleanup Waste: Seal and label the container with the cleanup debris as hazardous waste and manage it according to the procedures outlined in this guide[15].

Final Disposal Procedure: From Lab to Licensed Facility

Chemical waste cannot be disposed of in the regular trash or poured down the drain[14][17]. The final disposal must be handled by trained professionals.

  • Request a Pickup: Once the waste container is 90% full or has been stored for the maximum allowed time (typically six months for academic labs), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department[11][14].

  • Documentation: Fill out the pickup request form completely, listing all constituents and their approximate percentages[8]. This is part of the "cradle-to-grave" tracking required by the EPA's Resource Conservation and Recovery Act (RCRA)[17].

  • Professional Removal: Your EH&S office will then arrange for the collection of the waste, which will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-(4-Fluorophenyl)-4-pentenoic acid.

G cluster_prep 1. Pre-Handling & Hazard Assessment cluster_gen 2. Waste Generation & Collection cluster_storage 3. On-Site Management cluster_disposal 4. Final Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Waste Generated B->C D Select Compatible Container (Glass or HDPE) C->D E Label Container: 'HAZARDOUS WASTE' 'Halogenated Organic Acid' Full Chemical Name D->E F Add Waste to Container in Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed H Store in Secondary Containment G->H I Segregate from Incompatibles (Bases, Non-Halogenated Waste) H->I J Container >90% Full or Storage Limit Reached? I->J J->F No K Complete & Submit Waste Pickup Request to EH&S J->K Yes L EH&S Collects Waste K->L M Transport to Licensed Disposal Facility (TSDF) L->M Spill Spill Occurs Spill_Proc Execute Spill Management Protocol Spill->Spill_Proc

Caption: Disposal workflow for 5-(4-Fluorophenyl)-4-pentenoic acid.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Merck. 5-(4-FLUOROPHENYL)-4-PENTENOIC ACID Safety Information.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Western Kentucky University. Hazardous & Regulated Waste Management Guide.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • OSHA. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • Fisher Scientific. (2012, March 7). Safety Data Sheet: 4-Pentenoic acid.
  • Cole-Parmer. (2004, December 23). Material Safety Data Sheet - Chromane-2-carboxylic acid.
  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: 5-Fluorouracil.
  • Thermo Fisher Scientific. (2010, May 10). Safety Data Sheet: (E)-Pent-2-en-1-oic acid.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Fisher Scientific. (2014, March 7). Safety Data Sheet: Quinoline-5-carboxylic acid.
  • BASF. (2025, December 1). Safety Data Sheet: AGS (Dicarboxylic acids mixture).

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